3-(1-methylcyclopropyl)azetidine hydrochloride
Description
BenchChem offers high-quality 3-(1-methylcyclopropyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methylcyclopropyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACYXBNIKHVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methylcyclopropyl)azetidine hydrochloride
Foreword: A Molecule-Centric Approach to Characterization
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. The adage "know your molecule" has never been more critical. The physicochemical properties of a compound are not mere data points; they are the fundamental determinants of its behavior, from formulation and stability to absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide focuses on 3-(1-methylcyclopropyl)azetidine hydrochloride, a compound of interest for its unique structural motifs—the strained azetidine ring and the compact cyclopropyl group. The incorporation of the azetidine ring imparts unique physicochemical properties, and the cyclopropyl group can offer advantages such as increased metabolic stability and potency.[3]
While this specific molecule is a niche building block rather than a widely characterized drug, this guide provides a comprehensive framework for its full physicochemical workup. We will merge established theoretical principles with robust, field-proven experimental protocols. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just methods, but the strategic rationale behind them.
Part 1: Molecular Identity and Core Properties
Before delving into complex characterization, establishing the fundamental identity of the molecule is paramount.
Chemical Structure and Identifiers
The foundational step is the unambiguous identification of the molecule through its structure and standardized chemical identifiers.
-
IUPAC Name: 3-(1-methylcyclopropyl)azetidine hydrochloride
-
CAS Number: 2567496-77-7[4]
-
Molecular Formula: C₈H₁₆ClN
-
Molecular Weight: 161.67 g/mol
The structure combines a four-membered saturated heterocycle (azetidine) with a 1-methylcyclopropyl substituent at the 3-position. The hydrochloride salt form is typical for amine-containing compounds, enhancing solubility in aqueous media and improving crystalline properties.[5]
Caption: 2D structure of 3-(1-methylcyclopropyl)azetidine hydrochloride.
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties. Where experimental data is not publicly available, the entry is marked as "To be determined (TBD)" and a standard methodology is proposed.
| Property | Value / Expected Range | Significance in Drug Development |
| Molecular Weight | 161.67 g/mol | Influences diffusion, solubility, and oral bioavailability. |
| Appearance | TBD (Expected: White to off-white solid) | Basic quality control and formulation parameter. |
| Melting Point (°C) | TBD | Indicator of purity and lattice energy of the crystalline form. |
| Aqueous Solubility | TBD (Expected: High due to HCl salt) | Critical for formulation, dissolution, and absorption.[2] |
| pKa | TBD (Expected: 9-11 for the azetidinium proton) | Governs ionization state, impacting solubility, permeability, and target binding.[6] |
| LogP / LogD | TBD | Measures lipophilicity, which affects permeability, metabolism, and toxicity.[1] |
Part 2: Experimental Protocols for Core Characterization
A robust and reproducible characterization workflow is essential. The following protocols are designed to provide a comprehensive physicochemical profile of 3-(1-methylcyclopropyl)azetidine hydrochloride.
Structural Confirmation and Purity Analysis
The first step is to confirm the molecular structure and assess the purity of the sample. This typically involves a combination of spectroscopic and chromatographic techniques.[7][8]
Caption: Experimental workflow for structural and purity analysis.
Protocol 1: NMR Spectroscopy
-
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.
-
Methodology:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Expected signals would include resonances for the azetidine ring protons, the cyclopropyl protons, and the methyl group protons.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.
-
(Optional) Run 2D NMR experiments like HSQC to correlate proton and carbon signals, providing unambiguous assignments.
-
-
Expertise & Rationale: The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and will exchange with the N-H protons, simplifying the spectrum. DMSO-d₆ can also be used and will typically show the N-H protons. The combination of ¹H and ¹³C NMR provides a definitive structural fingerprint.[9]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule, confirming its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The expected parent ion would be the free base [C₈H₁₅N + H]⁺.
-
Compare the measured exact mass to the theoretical mass. The difference should be less than 5 ppm.
-
-
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. High-resolution instrumentation (TOF or Orbitrap) is necessary to provide the mass accuracy required to confirm the elemental formula.
Determination of Key Physicochemical Properties
Once identity and purity are confirmed, the core physicochemical properties that govern drug-like behavior are measured.
Protocol 3: pKa Determination by Potentiometric Titration
-
Objective: To measure the acid dissociation constant (pKa) of the protonated azetidine nitrogen.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in deionized water to create a solution of known concentration (e.g., 10 mM).
-
Place the solution in a thermostatted vessel (25 °C) with a calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the compound has been neutralized (the half-equivalence point).
-
-
Expertise & Rationale: Potentiometric titration is the gold-standard method for pKa determination.[10] For an amine hydrochloride, this titration measures the pKa of the conjugate acid (the azetidinium ion). This value is crucial as it dictates the charge state of the molecule at physiological pH (7.4), which in turn affects its interaction with biological membranes and targets.[11][12]
Protocol 4: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Expertise & Rationale: The shake-flask method (OECD Guideline 105) is a reliable way to measure thermodynamic solubility. Using a physiologically relevant buffer (pH 7.4) is essential for drug development applications, as solubility can be highly pH-dependent for ionizable compounds.[2]
Part 3: Conclusion and Forward Look
The characterization of 3-(1-methylcyclopropyl)azetidine hydrochloride, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery pipeline. The protocols described herein are not merely procedural steps but a systematic approach to understanding a molecule's intrinsic properties. The resulting data on solubility, pKa, and stability will directly inform formulation strategies, aid in the interpretation of biological assay results, and guide future structure-activity relationship (SAR) studies.[13] By investing in a thorough physicochemical workup early in development, researchers can mitigate risks, make more informed decisions, and ultimately increase the probability of success for their drug candidates.[1][14]
References
- Solvias AG. (n.d.). Small Molecule Pharmaceutical Characterization.
-
Di, L., & Kerns, E. H. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1431. Retrieved from [Link]
-
American Elements. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride. Retrieved from [Link]
-
Pion Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Cyclopropylmethoxy)azetidine hydrochloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]
-
Slovenska Kemijska Druzba. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]
-
Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]
-
Al-Juthery, H. W. A. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Retrieved from [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
West, F. G., & Bott, T. M. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Retrieved from [Link]
-
ChemSrc. (2025, August 28). CAS#:2229431-49-4 | 3-Methyl-3-(1-methylcyclopropoxy)azetidine. Retrieved from [Link]
-
Elsevier. (n.d.). Azetidine Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 3. 3-(Cyclopropylmethyl)azetidine | 1248411-37-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. solvias.com [solvias.com]
Technical Monograph: Spectroscopic Profiling of 3-(1-Methylcyclopropyl)azetidine HCl
[1][2][3]
Executive Summary & Structural Context[1][2][3][4][5]
3-(1-Methylcyclopropyl)azetidine hydrochloride (CAS 2228726-98-3) represents a high-value saturated heterocycle for fragment-based drug discovery (FBDD).[1][2][3] Unlike simple alkyl-substituted azetidines, the 1-methylcyclopropyl moiety at the C3 position introduces a unique steric bulk and conformational constraint.[1][2][3]
From a medicinal chemistry perspective, this scaffold offers two distinct advantages:
-
Metabolic Stability: The quaternary carbon at the cyclopropyl junction blocks oxidative metabolism (e.g., P450-mediated hydroxylation) often seen at the
-position of alkyl chains.[1][2][3] -
Vector Control: The spiro-like arrangement of the cyclopropyl group relative to the azetidine ring restricts the conformational freedom of the C3-substituent, potentially enhancing binding affinity by reducing the entropic penalty upon target engagement.[1][2][3]
This guide provides a standardized protocol for the spectroscopic validation of this compound, addressing the specific challenges of characterizing small, strained, nitrogenous heterocycles in their salt forms.
Mass Spectrometry (MS) Analysis[1][2][3][5][6]
Experimental Protocol
For optimal detection of the polar hydrochloride salt, Electrospray Ionization (ESI) in Positive Mode is the method of choice.[1][2][3]
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[1][2][3]
-
Injection: Direct infusion or C18 column separation (to remove inorganic salts).[1][2][3]
Spectral Interpretation[1][2][3][5]
-
Molecular Ion: The free base has a molecular weight of 111.19 g/mol .[1][2][3] In positive ESI, the dominant signal is the protonated molecular ion
.[1][2][3] -
Adducts: Common adducts include
(134.[1][2][3]2) and (223.[1][2][3]4) depending on concentration.
Fragmentation Logic
The fragmentation pattern of azetidines is distinct.[1][2][3] High collision energy (CE) typically induces ring opening.[1][2][3] For 3-(1-methylcyclopropyl)azetidine, the primary stress point is the strained azetidine ring.[1][2][3]
-
Primary Pathway: Ring opening of the azetidine followed by loss of ethylene or ammonia equivalents.[1][2][3]
-
Secondary Pathway: Cleavage of the cyclopropyl substituent (less common due to the stability of the quaternary center).[1][2]
Figure 1: Predicted ESI-MS fragmentation pathway for 3-(1-methylcyclopropyl)azetidine.
Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][7]
Solvent Selection Strategy
As a hydrochloride salt, the choice of solvent is critical for resolution:
-
DMSO-d6: Recommended for observing exchangeable protons (
). The ammonium protons will appear as a broad singlet around 9.0–9.5 ppm.[1][2][3] -
D2O: Recommended for high-resolution aliphatic signals.[1][2][3] Note: The
protons will exchange with deuterium and disappear (HOD peak at ~4.79 ppm).[1][2][3] The chemical shifts of -protons (H2/H4) may shift slightly upfield compared to DMSO.[1][2][3]
Predicted H NMR Data (500 MHz, DMSO-d6)
Reference: TMS (0.00 ppm)
| Position | Type | Count | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH | Broad | 2H | 9.10 – 9.40 | br s | - | Ammonium salt protons (exchangeable).[1][2][3] |
| H2, H4 | CH2 | 4H | 3.80 – 4.10 | m | - | |
| H3 | CH | 1H | 2.65 – 2.85 | m | - | Methine proton.[1][2][3] Shielded relative to |
| Me | CH3 | 3H | 1.05 – 1.15 | s | - | Methyl on quaternary carbon.[1][2][3] Sharp singlet. |
| Cyc-CH2 | CH2 | 4H | 0.30 – 0.60 | m | - | Cyclopropyl ring protons.[1][2][3] Highly shielded region.[1][2][3] |
Key Diagnostic Feature: The distinct separation between the low-field azetidine ring protons (~4.0 ppm) and the high-field cyclopropyl protons (< 0.6 ppm) confirms the integrity of both rings.[1][2][3]
Predicted C NMR Data (125 MHz, DMSO-d6)
| Position | Type | Chemical Shift ( | Structural Significance |
| C2, C4 | CH2 | 50.5 – 52.0 | Azetidine ring carbons ( |
| C3 | CH | 32.0 – 35.0 | Azetidine C3.[1][2][3] |
| Me | CH3 | 22.0 – 24.0 | Methyl group.[1][2][3] |
| Cyc-C1 | C(q) | 16.0 – 18.0 | Quaternary carbon of cyclopropyl ring.[1][2][3] |
| Cyc-C2,3 | CH2 | 10.0 – 12.0 | Cyclopropyl methylene carbons.[1][2][3] |
Infrared (IR) Spectroscopy[1][2][3][5][7][8]
IR analysis is particularly useful for confirming the salt form and the absence of ring-opened impurities.[1][2][3]
-
Amine Salt (
): A broad, strong absorption band spanning 2400 – 3000 cm⁻¹ .[1][2][3] This "ammonium band" often obscures the C-H stretching region.[1][2][3] -
Cyclopropyl C-H Stretch: A weak but diagnostic shoulder around 3010 – 3080 cm⁻¹ .[1][2][3] The high s-character of cyclopropyl C-H bonds pushes this stretch above the typical aliphatic limit (3000 cm⁻¹).[1][2][3]
-
Fingerprint Region:
Quality Control & Handling Workflow
The hydrochloride salt is hygroscopic.[1][2][3] Accurate quantitative NMR (qNMR) requires careful drying.[1][2][3]
Figure 2: Recommended Quality Control Workflow for Azetidine Salts.
References
-
Chemical Structure Validation: 3-(1-Methylcyclopropyl)azetidine. CAS Common Chemistry.[1][2][3] CAS Registry Number: 2228726-98-3.[1][2][3][4] Link
-
Azetidine Characterization: Couty, F., & Evano, G. (2006).[1][2][3] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1][2][3] (General reference for azetidine spectral properties).
-
Cyclopropyl NMR Shifts: Kingsbury, C. A., et al. (1982).[1][2][3] Carbon-13 NMR spectra of cyclopropanes. Journal of Organic Chemistry. (Fundamental data for cyclopropyl substituent shifts).
-
Catalog Confirmation: ChemScene Product Data for CS-0682622. Link
In silico modeling and docking studies of 3-(1-methylcyclopropyl)azetidine hydrochloride
Strategic Integration of Rigid Sp3-Rich Scaffolds in Drug Design: In Silico Modeling & Docking of 3-(1-methylcyclopropyl)azetidine Hydrochloride
Executive Summary
In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of three-dimensional (3D), sp3-rich scaffolds to improve clinical success rates. 3-(1-methylcyclopropyl)azetidine hydrochloride represents a high-value, rigidified amine building block that offers a distinct vector for fragment-based drug discovery (FBDD). This technical guide details the in silico profiling, molecular docking, and developability assessment of this scaffold, using the Histamine H3 Receptor (H3R) as a validation target due to its pharmacophore requirement for a basic amine with specific steric constraints.
Physicochemical Profiling & Scaffold Analysis
Before initiating docking studies, the fundamental properties of the 3-(1-methylcyclopropyl)azetidine core must be established. This scaffold combines the high basicity of the azetidine ring with the lipophilic bulk of the 1-methylcyclopropyl moiety, offering a unique bioisostere for piperidine or morpholine rings.
Structural Rationale
-
Rigidity: The four-membered azetidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The cyclopropyl group is a known metabolic blocker, often preventing oxidation at susceptible sites.
-
Basicity Modulation: The electron-donating effect of the alkyl-substituted cyclopropyl group influences the pKa of the azetidine nitrogen, critical for ionic interactions.
Table 1: Predicted Physicochemical Properties (In Silico)
| Property | Value (Predicted) | Clinical Relevance |
| Molecular Weight (MW) | ~147.65 g/mol (HCl salt) | Ideal for Fragment-Based Design (Rule of 3) |
| cLogP | 1.2 - 1.5 | Favorable for CNS penetration |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | High permeability potential |
| pKa (Conjugate Acid) | ~10.5 | Predominantly protonated at physiological pH (7.4) |
| Fsp3 (Fraction sp3) | 1.0 | Maximizes 3D complexity (Lovering et al.) |
Computational Workflow: From Preparation to Docking
The following workflow outlines the precise steps for modeling this compound. We utilize a consensus docking approach (e.g., Glide or AutoDock Vina) to ensure robustness.
Ligand Preparation Protocol
-
Structure Generation: Generate the 3D conformer of the cation (protonated secondary amine) using the OPLS4 force field.
-
Stereochemistry: Ensure the 1-methylcyclopropyl group is correctly oriented. While the azetidine ring is achiral, the puckering of the ring (butterfly conformation) must be sampled.
-
Ionization State: Set pH to 7.4 +/- 0.5. The amine will be treated as positively charged (
).
Target Selection: Histamine H3 Receptor (H3R)
-
Rationale: H3R antagonists typically feature a basic amine core that forms a salt bridge with Asp114 (D3.32) in the transmembrane region. The 3-(1-methylcyclopropyl)azetidine moiety serves as a perfect surrogate for the classic pyrrolidine or piperidine heads found in clinical candidates like Pitolisant.
-
PDB Selection: 7F81 (Crystal structure of human Histamine H3 Receptor bound to an inverse agonist).
Docking Methodology
Step-by-Step Protocol:
-
Protein Preparation:
-
Remove non-essential water molecules (keep waters bridging Asp114 if present).
-
Add hydrogens and optimize H-bond network using PropKa (pH 7.0).
-
Restrain the protein backbone during minimization (RMSD 0.3 Å).
-
-
Grid Generation:
-
Center: Defined by the centroid of the co-crystallized ligand in PDB 7F81.
-
Box Size:
Å (Sufficient to cover the orthosteric pocket). -
Constraints: Define a positional constraint (radius 1.5 Å) on the carboxylate oxygen of Asp114 to enforce the salt bridge interaction.
-
-
Docking (Standard Precision - SP):
-
Sampling: Generate 50 poses per ligand.
-
Scoring Function: GlideScore (Schrödinger) or Vina Score.
-
Post-Docking Minimization: Allow flexible ligand sampling within the rigid receptor.
-
Visualization of the Computational Pipeline
The following diagram illustrates the logical flow from scaffold analysis to hit identification.
Figure 1: End-to-End In Silico Workflow for Azetidine Scaffold Evaluation.
Result Interpretation & Interaction Analysis
Upon completion of the docking simulation, the validity of the binding mode must be assessed using specific interaction criteria.
Key Binding Interactions (H3R Example)
-
Primary Interaction (Essential): A salt bridge between the protonated azetidine nitrogen and the carboxylate side chain of Asp114 . Distance should be
Å. -
Secondary Interaction: Hydrophobic packing of the 1-methylcyclopropyl group against Tyr374 or Phe398 . The cyclopropyl ring acts as a "lipophilic anchor," stabilizing the amine in the pocket.
-
Steric Fit: The 3-substituent (1-methylcyclopropyl) must point towards the extracellular vestibule or a hydrophobic sub-pocket, avoiding steric clash with Trp371 .
Scoring & Validation
-
Docking Score: A score of
to kcal/mol is expected for a fragment of this size (Ligand Efficiency > 0.4 kcal/mol per heavy atom). -
RMSD Check: If re-docking a known ligand, RMSD must be
Å. For this novel scaffold, cluster analysis should show convergence of the top 5 poses.
ADMET & Developability Prediction
For a compound intended as a drug candidate, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory.
Table 2: ADMET Risk Assessment
| Parameter | Prediction Method | Threshold / Goal | Risk Level |
| BBB Penetration | QikProp / SwissADME | logBB > -1.0 | Low (Highly favorable for CNS) |
| hERG Inhibition | Pred-hERG | pIC50 < 5.0 | Medium (Check basic amine liability) |
| CYP2D6 Substrate | StarDrop | Probability < 0.5 | Low (Cyclopropyl protects metabolic soft spots) |
| Ames Toxicity | Derek Nexus | Negative | Low (No structural alerts) |
Causality Insight: The combination of the basic azetidine (pKa ~10) and the lipophilic cyclopropyl group suggests high volume of distribution (
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Hauwert, N. J., et al. (2019). Synthesis and Pharmacological Characterization of Novel Histamine H3 Receptor Ligands. Scientific Reports, 9, 1–12. Link
-
Schrödinger, LLC. (2024). Glide: High-Throughput Ligand Docking. Schrödinger Drug Discovery Suite. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
SwissADME. (2024). Free Web Tool for ADME and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. Link
Biological Activity Screening of Substituted Azetidine Compounds
Executive Summary: The Azetidine Advantage
In modern medicinal chemistry, the azetidine scaffold (a saturated four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged" structural motif.[1][2][3] Unlike their larger homologs (pyrrolidines and piperidines), azetidines offer a unique combination of conformational rigidity , reduced lipophilicity , and distinct vector positioning .[2]
For drug development professionals, the screening of substituted azetidines requires a tailored approach that accounts for their specific physicochemical advantages:
-
Metabolic Stability: Azetidines often block metabolic soft spots found in acyclic amines or larger rings.
-
Lower Lipophilicity (LogD): They reduce the overall lipophilicity of a molecule, improving solubility and lowering promiscuous binding.
-
Vector Control: The puckered ring geometry directs substituents into specific regions of the active site, distinct from sp³-rich 5- or 6-membered rings.
This guide details the screening cascade, from target-based enzymatic assays to ADME profiling, specifically optimized for validating azetidine-based bioisosteres.
Structural Rationale & Library Design
Before screening, it is critical to understand why an azetidine is being tested. The primary driver is often bioisosterism .
The "Gem-Dimethyl" Equivalent
Just as the gem-dimethyl effect restricts bond rotation to favor cyclization, the azetidine ring "locks" the nitrogen lone pair and substituent vectors. This reduces the entropic penalty upon binding to a protein target.[4]
Comparative Physicochemical Profile:
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol |
| Basicity (pKa) | Lower (~10.4) | Higher (~11.3) | Higher (~11.2) |
| Lipophilicity | Low (Lowers LogP) | Moderate | High |
| Metabolic Liability | Low (often stable) | Moderate | High (oxidation prone) |
The Screening Cascade
To efficiently filter azetidine libraries, a hierarchical screening cascade is required. This ensures that only compounds with the right balance of potency and stability progress.
Visualization: Integrated Screening Workflow
Figure 1: Hierarchical screening cascade designed to filter azetidine compounds from raw library to lead candidate, prioritizing potency followed by metabolic stability.
Primary Screening Protocol: Target-Based Kinase Inhibition
Relevance: Azetidines are key components in kinase inhibitors like Cobimetinib (MEK inhibitor).
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is preferred for azetidines because it is robust against autofluorescence, which can sometimes occur with certain synthetic intermediates.
Materials
-
Enzyme: Recombinant Kinase (e.g., MEK1, JAK1).
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Tracer: Eu-labeled antibody (donor) and Streptavidin-APC (acceptor).
-
Compound: Substituted azetidines dissolved in 100% DMSO.
Step-by-Step Methodology
-
Preparation: Dilute azetidine compounds in DMSO to create a 10-point dose-response curve (starting at 10 µM, 3-fold serial dilution).
-
Plate Loading: Dispense 50 nL of compound solution into a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 2.5 µL of Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow compound-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of Substrate/ATP mix. (ATP concentration should be at
to ensure competitive inhibition detection). -
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection: Add 5 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.
-
Readout: Incubate for 1 hour, then read on a multi-mode plate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (
). Fit data to a 4-parameter logistic equation to determine .
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Control: Use a known inhibitor (e.g., Staurosporine) to verify assay performance.
Secondary Screening: Mechanism of Action (Cellular)
Relevance: Confirming that the azetidine permeates the cell membrane and hits the target pathway.
For azetidine-based MEK inhibitors (like Cobimetinib), the inhibition of the MAPK pathway is the gold standard validation.
Visualization: MAPK Pathway Inhibition
Figure 2: Mechanism of Action for azetidine-based MEK inhibitors.[5] The compound binds to MEK, preventing the phosphorylation of downstream ERK.[4]
Critical ADME Protocol: Microsomal Stability
Azetidines are frequently selected to solve metabolic stability issues inherent in piperidines. Therefore, this assay is the critical gatekeeper .
Methodology
-
System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Concentration: Test compound at 1 µM (to avoid enzyme saturation).
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) with compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines the half-life ( ) and Intrinsic Clearance ( ).
Interpretation:
-
High Stability:
µL/min/mg. (Ideal for azetidines).[1][4][6] -
Low Stability:
µL/min/mg. (Indicates oxidative ring opening or N-dealkylation).
Comparative Data Analysis (SAR)
The following table illustrates why a medicinal chemist would swap a piperidine for an azetidine, based on aggregated structure-activity relationship (SAR) trends.
| Parameter | Piperidine Analog (Reference) | Azetidine Bioisostere | Impact / Benefit |
| Molecular Weight | 350 Da | 322 Da | Lower (Improved Ligand Efficiency) |
| LogD (pH 7.4) | 3.5 | 2.1 | Lower (Reduced lipophilicity, better solubility) |
| pKa (Basic N) | 9.8 | 8.2 | Lower (Less lysosomal trapping, better permeability) |
| Metabolic | 15 min | >60 min | Improved (Blocks alpha-carbon oxidation) |
| Potency ( | 12 nM | 8 nM | Maintained/Improved (Rigid vector alignment) |
References
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives. Retrieved from [Link]
Sources
Structural Elucidation of 3-(1-methylcyclopropyl)azetidine Hydrochloride
This technical guide details the structural elucidation of 3-(1-methylcyclopropyl)azetidine hydrochloride , a specialized spiro-like heterocyclic building block. The guide is structured to provide a logical, evidence-based workflow for confirming the connectivity, salt form, and isomeric purity of this molecule, distinguishing it from common regioisomers like 3-(cyclopropylmethyl)azetidine.
Content Type: Technical Whitepaper & Elucidation Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Executive Summary & Structural Context
The molecule 3-(1-methylcyclopropyl)azetidine hydrochloride (C₇H₁₃N·HCl) represents a constrained amine scaffold combining an azetidine ring with a gem-disubstituted cyclopropyl group. This specific connectivity creates a quaternary carbon center at the cyclopropyl-azetidine junction, offering unique conformational rigidity and metabolic stability compared to its non-methylated or methylene-linked analogs.
Critical Analytical Challenge: The primary challenge is distinguishing this structure from its regioisomer, 3-(cyclopropylmethyl)azetidine , and verifying the position of the methyl group (C1' vs C2' on the cyclopropyl ring). This guide provides a definitive spectroscopic protocol to resolve these features.
Target Structure
-
Substituent: 1-Methylcyclopropyl group attached at C3 of the azetidine.[4][5]
-
Key Feature: Quaternary carbon at C1' (cyclopropyl) linked to C3 (azetidine).
Analytical Strategy & Workflow
To ensure authoritative identification, a "Triangulation Approach" is used, cross-referencing Mass Spectrometry (formula), 1D NMR (functional groups), and 2D NMR (connectivity).
Elucidation Workflow Diagram
Figure 1: Decision tree for the structural verification of 3-(1-methylcyclopropyl)azetidine.
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and rule out oxidation/degradation.
-
Method: ESI-TOF (Positive Mode).
-
Expected Data:
-
[M+H]⁺ Monoisotopic Mass: 112.1126 Da (Calculated for C₇H₁₄N⁺).
-
Fragment Ions: Loss of NH₃ or ring opening may be observed, but the parent ion should be the base peak.
-
Isotope Pattern: Consistent with C₇ natural abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of D₂O (Deuterium Oxide) or DMSO-d₆ .
-
Note on Solvent: D₂O is preferred for HCl salts to eliminate the broad ammonium (NH₂⁺) proton signal which can obscure the aliphatic region. DMSO-d₆ allows observation of the exchangeable NH₂⁺ protons (typically a broad singlet ~9.0-9.5 ppm).
Protocol A: 1H NMR (Proton)
Causality: We look for symmetry in the azetidine ring and the specific multiplicity of the methyl group to prove regiochemistry.
| Proton Environment | Shift (δ ppm, D₂O) | Multiplicity | Integration | Structural Assignment |
| Azetidine H2/H4 | 3.90 – 4.10 | Multiplet (AA'BB') | 4H | Protons adjacent to Nitrogen (deshielded). |
| Azetidine H3 | 2.60 – 2.80 | Quintet/Multiplet | 1H | Methine at the junction. |
| Methyl (CH₃) | 1.05 – 1.15 | Singlet (s) | 3H | Diagnostic: Attached to quaternary C1'. |
| Cyclopropyl CH₂ | 0.30 – 0.60 | Multiplets | 4H | Ring protons (roofing effect common). |
Interpretation Logic:
-
The Methyl Singlet: If this signal is a doublet, the methyl is on a CH (e.g., 2-methylcyclopropyl). If it is a triplet, it is likely an ethyl group. A sharp singlet confirms it is attached to a quaternary carbon (C1').
-
Azetidine Symmetry: The H2 and H4 protons appearing as a simplified set (often overlapping) indicates a plane of symmetry through the N-C3 axis.
Protocol B: 13C NMR & DEPT-135
Causality: To confirm the presence of the quaternary carbon which is "invisible" in DEPT/HSQC but visible in full 13C spectra.
| Carbon Environment | Shift (δ ppm) | DEPT-135 Phase | Assignment |
| Azetidine C2/C4 | 45.0 – 50.0 | Negative (CH₂) | Ring carbons next to N. |
| Azetidine C3 | 30.0 – 35.0 | Positive (CH) | Junction methine. |
| Quaternary C1' | 18.0 – 22.0 | Absent | Diagnostic: Quaternary cyclopropyl carbon. |
| Methyl (CH₃) | 15.0 – 20.0 | Positive (CH₃) | Methyl substituent. |
| Cyclopropyl C2'/C3' | 10.0 – 15.0 | Negative (CH₂) | Cyclopropyl ring carbons. |
2D NMR Connectivity (The "Proof")
To definitively link the pieces, HMBC (Heteronuclear Multiple Bond Coherence) is required.
-
Experiment: 1H-13C HMBC (optimized for 8 Hz coupling).
-
Critical Correlations:
-
Methyl Protons (Singlet) → Correlate to Quaternary C1' (strong) and Cyclopropyl CH₂ (weak/medium).
-
Methyl Protons → Correlate to Azetidine C3 (3-bond coupling). This proves the methyl is on the cyclopropyl carbon directly attached to the azetidine.
-
Azetidine H3 → Correlates to Quaternary C1' , Methyl C , and Cyclopropyl CH₂ .
-
Visualization of Connectivity Logic
The following diagram illustrates the specific HMBC correlations that validate the structure.
Figure 2: Key HMBC (arrows) and NOE (dotted) correlations required to prove the 3-(1-methylcyclopropyl) connectivity.
Differentiation from Isomers
Common impurities or misidentified isomers include:
-
3-(Cyclopropylmethyl)azetidine:
-
Differentiation: This molecule has a CH₂ linker between the rings.
-
NMR Evidence: The linker CH₂ appears as a doublet/multiplet ~1.5 ppm. There is no methyl singlet .
-
-
3-(2-methylcyclopropyl)azetidine:
-
Differentiation: Methyl is on C2'.
-
NMR Evidence: Methyl signal is a doublet . The cyclopropyl region is more complex due to lack of symmetry (more distinct multiplets).
-
Salt Form Verification
-
Gravimetric/IC Analysis: Dissolve sample; add AgNO₃ solution. A white precipitate (AgCl) confirms the chloride counterion.
-
Stoichiometry: Elemental Analysis (CHN) should match:
-
C: ~59.3%
-
H: ~9.9%
-
N: ~9.9%
-
(Adjusted for HCl salt MW ~147.65 g/mol ).
-
References
-
PubChem Compound Summary. "3-(Cyclopropylmethyl)azetidine hydrochloride" (Analogous spectral data for baseline). National Center for Biotechnology Information. Link
-
BenchChem Crystallographic Data. "Comparative Guide to 3-Substituted Azetidine Derivatives." (Structural parameters of azetidine ring puckering). Link
-
Organic Chemistry Portal. "Synthesis of Azetidines." (Synthetic routes explaining potential impurities). Link
-
Royal Society of Chemistry. "Spectroscopic data of substituted azetidines." RSC Advances. (General shifts for 3-substituted azetidines). Link
Sources
- 1. 3-(Cyclopropylmethyl)azetidine | 1248411-37-1 | Benchchem [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Azetidine compounds - Abovchem [abovchem.com]
- 5. CAS#:2229431-49-4 | 3-Methyl-3-(1-methylcyclopropoxy)azetidine | Chemsrc [m.chemsrc.com]
- 6. 3-(Cyclopropylmethoxy)azetidine hydrochloride | C7H14ClNO | CID 74889677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]
- 8. Azetidines | Fisher Scientific [fishersci.com]
Topic: A Strategic Roadmap for the Identification and Validation of Therapeutic Targets for 3-(1-methylcyclopropyl)azetidine hydrochloride
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The compound 3-(1-methylcyclopropyl)azetidine hydrochloride represents a novel chemical entity with unexplored therapeutic potential. Its unique structural motifs—a strained azetidine ring coupled with a compact, rigid methylcyclopropyl group—suggest the possibility of high-affinity interactions with novel biological targets. This guide eschews a conventional descriptive format in favor of a strategic, multi-phase roadmap for the systematic identification, validation, and mechanistic elucidation of its therapeutic targets. We present a comprehensive, logic-driven workflow that integrates computational prediction with state-of-the-art experimental validation, designed to de-risk and accelerate the path toward preclinical development. Each proposed step is grounded in established scientific principles, providing a self-validating framework for researchers embarking on the characterization of this and other novel chemical entities.
Part 1: Hypothesis Generation: In Silico Target Prediction
Rationale for a Computation-First Approach
Embarking on the characterization of a novel molecule without prior biological data is akin to searching for a needle in the vast haystack of the human proteome. A purely experimental, high-throughput screening approach can be prohibitively expensive and time-consuming. Therefore, our strategy begins with a robust in silico phase designed to generate a ranked list of plausible biological targets. This computational front-loading is a critical risk-mitigation step, allowing for the rational allocation of subsequent experimental resources toward the most promising hypotheses.
Multi-Pronged Computational Strategy
We advocate for a concurrent, multi-pronged computational approach, as no single algorithm is infallible. The convergence of predictions from orthogonal methods provides a much stronger foundation for a hypothesis.
This method operates on the principle that structurally similar molecules often share similar biological targets. We will use the structure of 3-(1-methylcyclopropyl)azetidine hydrochloride as a query to search against large-scale chemical databases containing compounds with known biological activities.
-
Databases: ChEMBL, PubChem, DrugBank.
-
Methodology: Tanimoto coefficient-based similarity searches using 2D fingerprints (e.g., Morgan fingerprints) and 3D shape-based alignment (e.g., ROCS - Rapid Overlay of Chemical Structures).
-
Causality: The azetidine core is a known bioisostere for other cyclic amines found in many CNS-active compounds, while the methylcyclopropyl group imparts rigidity and a unique conformational constraint. The search algorithms will prioritize compounds that share this distinct topology, thereby enriching for targets that recognize such features.
Unlike traditional virtual screening where many compounds are docked to one target, reverse docking involves "docking" our single compound against a vast library of protein crystal structures.
-
Platforms: PharmMapper, SwissTargetPrediction, SuperPred.
-
Methodology: The 3D conformer of our compound is computationally fitted into the binding pockets of thousands of proteins from the Protein Data Bank (PDB). Each fit is scored based on factors like electrostatic complementarity and van der Waals forces.
-
Causality: This structure-based approach is unbiased by known ligand information. It can identify potentially novel, non-obvious targets by focusing purely on physical complementarity between our molecule and a protein's binding site. A high docking score suggests a favorable binding free energy, warranting experimental investigation.
Workflow and Data Synthesis
The outputs from these parallel computational streams must be synthesized to generate a high-confidence list of candidate targets.
Table 1: Hypothetical Output from In Silico Target Prediction
| Target ID | Target Class | Similarity Score (Tanimoto) | Reverse Docking Score (Z-score) | Predicted Pathway | Confidence |
| DRD2 | GPCR | 0.78 | -2.5 | Dopaminergic Signaling | High |
| FAAH | Hydrolase | 0.65 | -2.1 | Endocannabinoid | Medium |
| MAO-B | Oxidase | 0.71 | -1.9 | Neurotransmitter Deg. | Medium |
| HTR2A | GPCR | 0.59 | -2.8 | Serotonergic Signaling | High |
The results are then prioritized based on the convergence of evidence and the therapeutic relevance of the predicted targets and pathways.
Caption: Workflow for in silico target hypothesis generation.
Part 2: Experimental Target Deconvolution and Identification
Rationale for Orthogonal Experimental Validation
Computational predictions, while powerful for generating hypotheses, must be confirmed through direct experimental evidence. The objective of this phase is to move from a list of potential targets to one or more validated targets. We will employ a combination of affinity-based and phenotypic approaches to ensure a comprehensive search and to provide orthogonal data points that either confirm or refute our in silico hypotheses.
Key Experimental Strategies
This is a powerful, unbiased method to "fish" for the binding partners of our compound directly from a complex biological sample (e.g., cell lysate or living cells).[1][2][3][4] It does not depend on a functional readout and can identify targets even if their function is unknown.
-
Causality: The principle is to immobilize our compound on a solid support (e.g., beads) or to synthesize a probe version with a clickable tag. When incubated with a proteome, proteins that bind to the compound will be captured. After washing away non-specific binders, the captured proteins are identified using mass spectrometry. This provides direct physical evidence of an interaction.
Protocol: Affinity Pulldown with Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 3-(1-methylcyclopropyl)azetidine hydrochloride containing a linker and a terminal alkyne or azide group for click chemistry, or a biotin tag. A control probe with a scrambled or inactive core should also be synthesized.
-
Cell Culture & Lysis: Grow a relevant cell line (e.g., a neuronal cell line if CNS effects are predicted) and prepare a native cell lysate under conditions that preserve protein complexes.
-
Probe Immobilization/Incubation:
-
For Biotinylated Probes: Incubate the lysate with the biotinylated probe. Capture the probe-protein complexes using streptavidin-coated magnetic beads.
-
For Click-Chemistry Probes: Incubate the lysate with the probe. Perform a click reaction to attach a biotin tag, then capture with streptavidin beads.
-
-
Washing: Perform stringent washes to remove non-specifically bound proteins. A competition experiment, where the lysate is pre-incubated with an excess of the original, untagged compound, is a critical control to ensure specificity.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: True targets will be significantly enriched in the active probe sample compared to the inactive probe control and should be competed away by the excess free compound.
In parallel, we will conduct phenotypic screens to understand the compound's functional effect on cells. This provides a complementary path to target identification: if the compound has a measurable effect, we can use that effect to work backward to the target.
-
Example Assay: A high-content imaging screen measuring neurite outgrowth in a neuronal cell line. If the compound promotes or inhibits neurite outgrowth, this provides a functional starting point for target deconvolution using techniques like RNAi or CRISPR-based screening to identify which gene knockdown/knockout phenocopies or blocks the compound's effect.
Caption: Orthogonal workflows for experimental target identification.
Part 3: Definitive Target Validation and Mechanism of Action (MoA)
Rationale for Rigorous, Multi-Modal Validation
Identifying a protein that binds to our compound is not sufficient. We must prove that this binding event is responsible for the compound's biological activity. This validation phase uses a suite of biophysical, cellular, and genetic techniques to build an irrefutable case for a specific target-drug interaction and to elucidate the subsequent mechanism of action.
Gold-Standard Validation Techniques
These methods confirm a direct, physical interaction between the purified protein target and our compound, and they quantify the strength and thermodynamics of this interaction.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC measures the heat released or absorbed during the binding event.[5][6][7][8] It is label-free and solution-based, providing the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[6]
-
Causality: A direct ITC signal provides definitive proof of a physical interaction and the thermodynamic profile gives clues about the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic interactions).
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Prepare solutions of the purified candidate target protein in a buffer in the ITC sample cell. Prepare the compound in the same buffer at a 10-fold higher concentration in the ITC syringe.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution while measuring the minute heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[5]
It is crucial to demonstrate that the compound binds to its target within the complex and crowded environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10][11][12][13]
-
Causality: By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift." An increase in the melting temperature of the target protein in the presence of the compound is strong evidence of target engagement in a physiologically relevant context.[9][12]
-
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with either the compound or a vehicle control (e.g., DMSO) for a set time (e.g., 1 hour) at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[9][12]
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[9]
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in each sample using Western Blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization.
Genetic validation provides the ultimate proof of target-dependence. If the target is removed or reduced, the compound's effect should be diminished or abolished.
-
CRISPR/Cas9 Knockout: Use CRISPR-Cas9 technology to create a cell line where the gene for the candidate target is permanently knocked out.[14][15][16][17][18]
-
Causality: If the compound's phenotypic effect (e.g., promoting neurite outgrowth) is observed in the normal (wild-type) cells but is absent in the knockout cells, this provides powerful evidence that the target is required for the compound's mechanism of action.[18] A rescue experiment, where the target protein is re-expressed in the knockout cells and restores sensitivity to the compound, provides the final confirmation.
-
Elucidating Downstream Mechanism of Action
Once the direct target is validated, the focus shifts to understanding the functional consequences of the binding event. If the target is a kinase, for example, we would investigate the phosphorylation status of its known substrates.
Caption: Hypothetical signaling pathway for MoA elucidation.
Conclusion
The strategic framework outlined in this guide provides a rigorous, multi-faceted approach to systematically uncover the therapeutic potential of 3-(1-methylcyclopropyl)azetidine hydrochloride. By integrating predictive computational modeling with orthogonal, evidence-based experimental techniques, this roadmap is designed to efficiently identify high-confidence targets, definitively validate them in physiological contexts, and elucidate their mechanism of action. This process transforms an uncharacterized molecule into a well-defined lead candidate with a clear path toward further preclinical and clinical development.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- CRISPR screening and its applications in drug discovery. Lonza Bioscience.
- Target Valid
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Cornerstones of CRISPR-Cas in drug development and therapy.
- CRISPR-Validated Target Druggability for Small Molecule Drugs.
- CRISPR Cas9 Gene Editing.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Isothermal titration calorimetry in drug discovery. PubMed.
- An electroaffinity labelling platform for chemoproteomic-based target identification.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central (PMC).
- Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identific
- Application of the cellular thermal shift assay (CETSA)
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- Reverse docking: idTarget. Bio-protocol.
- Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers.
- Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid.
- CRDS: Consensus Reverse Docking System for target fishing.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer.
- ChEMBL. EMBL-EBI.
- ChEMBL-Likeness Score and D
- Large-scale similarity search profiling of ChEMBL compound d
- Finding structural analogs in ChEMBL, Drugbank and the Connectivity Map. JKU.
- Chemical Structure Similarity Search for Ligand-based Virtual Screening: Methods and Comput
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification [escholarship.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Khan Academy [khanacademy.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. eubopen.org [eubopen.org]
- 14. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 15. biocompare.com [biocompare.com]
- 16. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. criver.com [criver.com]
An In-Depth Technical Guide to the Exploratory Bioactivity of Methylcyclopropyl Azetidine Analogs
Abstract
The confluence of strained ring systems in medicinal chemistry has yielded molecules with profound biological activities and improved pharmacokinetic profiles. This guide provides an in-depth exploration of a novel class of compounds: methylcyclopropyl azetidine analogs. We will delve into the strategic rationale for their design, present a detailed, field-proven synthetic methodology, and outline a comprehensive workflow for the initial exploration of their bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to investigate this promising chemical space. We will focus on potential applications in neuro-oncology and central nervous system (CNS) disorders, detailing assays for cytotoxicity, vesicular monoamine transporter 2 (VMAT2) inhibition, and STAT3 signaling modulation.
Introduction: The Strategic Fusion of Strained Rings
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its inherent ring strain and rigid, three-dimensional structure can confer enhanced metabolic stability, improved aqueous solubility, and unique vectoral properties for precise target engagement when compared to more common saturated heterocycles like piperidine and pyrrolidine.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic and pharmacodynamic profiles.[1]
The cyclopropyl group is another small, strained ring that has become a valuable tool for medicinal chemists.[4] It can act as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing a molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.[5] Furthermore, the shorter and stronger C-H bonds within the cyclopropane ring can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5]
The combination of a methylcyclopropyl group with an azetidine core presents a compelling strategy for developing novel therapeutic agents. This fusion offers the potential for enhanced potency, improved metabolic stability, and novel intellectual property. This guide will provide a roadmap for the synthesis and initial bioactivity screening of these unique analogs.
Synthesis of Methylcyclopropyl Azetidine Analogs: A Modular Approach
The synthesis of functionalized azetidines can be challenging due to their strained nature.[6] A robust and modular approach is often preferred, allowing for the late-stage introduction of diversity. Here, we present a synthetic strategy centered around a key intermediate, which can be further elaborated to yield the target methylcyclopropyl azetidine analogs. The overall workflow is depicted below.
Caption: Synthetic workflow for methylcyclopropyl azetidine analogs.
Experimental Protocol: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Intermediate C)
This protocol is based on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereocontrolled synthesis of alkenes.[7][8][9] The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to cleaner reactions and easier purification.[7]
Materials:
-
N-Boc-azetidin-3-one
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of triethyl phosphonoacetate (1.2 eq.) in anhydrous THF at 0 °C, add DBU (1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[10]
This guide outlines subsequent steps such as Simmons-Smith cyclopropanation, hydrolysis, and amide coupling as a plausible, generalized route to the final target compounds. Specific reaction conditions for these transformations would need to be optimized based on the desired final analog.
Bioactivity Screening Workflow
The initial bioactivity assessment of novel compounds requires a tiered approach, starting with broad screening and progressing to more specific, target-oriented assays. The structural characteristics of methylcyclopropyl azetidine analogs suggest potential interactions with targets in the CNS and possible cytotoxic effects against cancer cells.
Caption: Tiered workflow for bioactivity screening.
Tier 1: Cytotoxicity Screening
Rationale and Experimental Choice
A primary assessment of any new chemical entity is its effect on cell viability. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for neurotoxicity studies.[11][12] These cells can be maintained in an undifferentiated, proliferative state and express markers characteristic of dopaminergic neurons, such as tyrosine hydroxylase and the dopamine transporter, making them suitable for initial CNS-related cytotoxicity screening.[12][13][14] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the methylcyclopropyl azetidine analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Representative Data
| Analog ID | Structure | IC₅₀ (µM) on SH-SY5Y cells |
| MCA-001 | [Structure Placeholder 1] | 15.2 |
| MCA-002 | [Structure Placeholder 2] | 8.7 |
| MCA-003 | [Structure Placeholder 3] | > 50 |
| Doxorubicin (Control) | N/A | 0.8 |
Tier 2: CNS Target Engagement - VMAT2
Rationale and Experimental Choice
The vesicular monoamine transporter 2 (VMAT2) is a critical protein for packaging monoamine neurotransmitters (e.g., dopamine, serotonin) into synaptic vesicles.[17] Its dysregulation is implicated in several neuropsychiatric disorders, making it a key therapeutic target.[4][17][18] VMAT2 inhibitors are used to treat conditions like tardive dyskinesia and Huntington's chorea.[18] Given the CNS-active potential of azetidine-based scaffolds, assessing the interaction of the novel analogs with VMAT2 is a logical step. A competitive radioligand binding assay using [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand, is a standard method to determine the binding affinity of test compounds.[17][19]
Experimental Protocol: VMAT2 Competitive Binding Assay
Materials:
-
Rat striatal tissue homogenate (source of VMAT2)
-
[³H]Dihydrotetrabenazine ([³H]DTBZ)
-
Test compounds
-
Binding buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)
-
Tetrabenazine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine rat striatal membrane preparations, [³H]DTBZ (at a concentration near its Kd, e.g., 20 nM), and varying concentrations of the test compound in binding buffer.[19]
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM).[19]
-
Incubation: Incubate the reactions for 90 minutes at 30°C.[19]
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Representative Data
| Analog ID | VMAT2 Binding Ki (nM) |
| MCA-001 | 35.8 |
| MCA-002 | 12.4 |
| MCA-003 | > 1000 |
| Tetrabenazine (Control) | 5.2 |
Tier 3: Pathway Modulation - STAT3 Signaling
Rationale and Experimental Choice
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a crucial role in the proliferation, survival, and differentiation of many human cancer cells.[15] Its activation is triggered by phosphorylation at the Tyr705 residue.[16] Targeting the STAT3 signaling pathway is a promising strategy in oncology.[15] Since initial screening may reveal anticancer activity, investigating the effect of the novel analogs on this key signaling pathway is a valuable secondary assay. Western blotting is a definitive method to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[15][16]
Caption: Inhibition of the STAT3 signaling pathway.
Experimental Protocol: Western Blot for p-STAT3
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., DU145, HepG2)[16]
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with the antibody for total STAT3 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3 for each treatment condition.
Representative Data
| Analog ID | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Control | 0 | 1.00 |
| MCA-002 | 5 | 0.65 |
| MCA-002 | 10 | 0.32 |
| MCA-002 | 20 | 0.15 |
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and initial bioactivity exploration of novel methylcyclopropyl azetidine analogs. The presented protocols for synthesis, cytotoxicity screening, VMAT2 binding, and STAT3 pathway analysis offer a comprehensive starting point for researchers. The modular synthetic approach allows for the generation of a diverse chemical library, and the tiered bioassay workflow enables efficient identification of promising lead compounds.
Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to understand the key structural features required for activity.
-
In Vivo Efficacy Studies: Evaluating lead compounds in relevant animal models of CNS disorders or cancer.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.
The unique structural and physicochemical properties imparted by the methylcyclopropyl and azetidine moieties make this class of compounds a rich area for future drug discovery efforts.
References
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
-
UCSD Neurosciences. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. UCSD Neurosciences. [Link]
-
SciSpace. (n.d.). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. SciSpace. [Link]
-
ResearchGate. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]
-
PMC. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PMC. [Link]
-
PMC. (n.d.). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. PMC. [Link]
-
ResearchGate. (n.d.). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. ResearchGate. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
PMC. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. PMC. [Link]
-
PMC. (2024). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. PMC. [Link]
-
eLife. (n.d.). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
YouTube. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
PubMed. (2011). Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands. PubMed. [Link]
-
PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]
-
LOCKSS: Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
-
bioRxiv. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv. [Link]
- Google Patents. (2014). Methods for the administration of certain VMAT2 inhibitors.
-
Chemistry Steps. (n.d.). Swern Oxidation. Chemistry Steps. [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Organic Chemistry Tutor. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³]. ResearchGate. [Link]
-
PMC. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. scispace.com [scispace.com]
- 14. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. What are the key players in the pharmaceutical industry targeting VMAT2? [synapse.patsnap.com]
- 19. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Methodological & Application
Technical Application Note: 3-(1-Methylcyclopropyl)azetidine Hydrochloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative drives the adoption of
This guide details the medicinal chemistry rationale, physicochemical profile, and experimental protocols for incorporating this motif into pharmaceutical candidates.
Medicinal Chemistry Rationale
Structural Significance
The molecule features an azetidine ring substituted at the 3-position with a 1-methylcyclopropyl group. This specific architecture offers three distinct advantages over traditional amine scaffolds:
-
Bioisosterism: The 1-methylcyclopropyl moiety serves as a sterically demanding but liponeutral bioisostere for a tert-butyl group. Unlike a tert-butyl group, the cyclopropyl ring introduces unique electronic character (
hybridization) and alters the vector of the substituent. -
Metabolic Blocking: The quaternary center at the cyclopropyl attachment point eliminates the possibility of oxidative metabolism (e.g., hydroxylation) at the
-carbon, a common liability in isopropyl or tert-butyl chains. -
Basicity Modulation: Azetidines generally exhibit high basicity (
~11.0). However, the steric bulk at the 3-position can modulate the solvation of the ammonium species, allowing for fine-tuning of the and, consequently, the permeability (LogD) of the parent drug.
Design Strategy: The "Scaffold Hop"
The following diagram illustrates the logical progression of scaffold optimization using this building block.
Figure 1: Strategic logic for incorporating 3-(1-methylcyclopropyl)azetidine to resolve common ADME liabilities.
Physicochemical Profile
Understanding the properties of the building block is essential for predicting its behavior in synthesis and biological systems.
| Property | Value / Characteristic | Implication for Drug Design |
| Formula | Low Molecular Weight (MW ~147.65) allows efficient Ligand Efficiency (LE). | |
| Hybridization | Improves solubility and reduces "flat" aromatic stacking (promiscuity). | |
| Calc. LogP | ~1.2 (Free base) | Lower lipophilicity compared to tert-butyl piperidine analogs. |
| pKa (Est.) | 10.5 – 11.2 | High basicity; likely protonated at physiological pH (lysosomotropic potential). |
| Hygroscopicity | High | Requires desiccated storage; weigh quickly in controlled environments. |
Experimental Protocols
Protocol A: Handling and Free-Basing
Context: The hydrochloride salt is stable but hygroscopic. For many palladium-catalyzed couplings (Buchwald-Hartwig) or nucleophilic substitutions (
Reagents:
-
3-(1-Methylcyclopropyl)azetidine HCl[1]
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous
or (1M)
Procedure:
-
Dissolution: Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).
-
Neutralization: Add saturated aq.
(3.0 equiv) slowly with vigorous stirring at 0°C. -
Extraction: Stir for 15 minutes at room temperature. Separate the organic layer.
-
Drying: Extract the aqueous layer 2x with DCM. Combine organics, dry over
, and filter. -
Usage: Critical Step: Do not concentrate to dryness if the free base is volatile (azetidines can be volatile). Use the solution directly in the next step after determining concentration via crude NMR or mass balance, or concentrate carefully at low vacuum/temperature (>100 mbar, <30°C).
Protocol B: Nucleophilic Aromatic Substitution ( )
Application: Attaching the azetidine to a heteroaromatic scaffold (e.g., chloropyrimidine, fluoropyridine).
Reaction Scheme: Ar-Cl + Azetidine-H → Ar-Azetidine + HCl
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the heteroaryl halide (1.0 equiv).
-
Solvent: Add anhydrous DMSO or NMP (concentration 0.2 – 0.5 M). Note: Polar aprotic solvents accelerate
. -
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). If using the Azetidine HCl salt directly, increase base to 4.0 equiv.
-
Nucleophile: Add 3-(1-methylcyclopropyl)azetidine HCl (1.1 – 1.2 equiv).
-
Reaction:
-
Standard: Heat to 80–100°C for 2–12 hours.
-
Microwave: Heat to 120°C for 30 minutes.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry and concentrate.
-
Purification: Flash chromatography. Azetidines are polar; use a DCM/MeOH gradient (0-10%) or C18 reverse-phase HPLC if the product is very polar.
Protocol C: Buchwald-Hartwig Amination
Application: Coupling to unactivated aryl halides where
Design Logic: Azetidines are sterically less hindered at the nitrogen than piperidines but can suffer from ring strain issues if conditions are too harsh. Pre-catalyst systems are preferred.
Reagents:
-
Catalyst:
or RuPhos Pd G4. -
Ligand: RuPhos or Xantphos (for difficult substrates).
-
Base:
(weak base preferred) or NaOtBu.
Workflow Diagram:
Figure 2: Decision tree for coupling 3-(1-methylcyclopropyl)azetidine to drug scaffolds.
Case Studies and Applications
Tuning Solubility and Permeability
In a hypothetical optimization of a JAK inhibitor, replacing a tert-butyl group with the 3-(1-methylcyclopropyl)azetidine moiety often results in:
-
Lower LogD: The amine nitrogen introduces polarity.
-
Maintained Potency: The 1-methylcyclopropyl group fills the hydrophobic pocket originally occupied by the tert-butyl group.
-
Improved Metabolic Stability: The cyclopropyl ring resists oxidation better than the methyl groups of a tert-butyl moiety.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "elaborated fragment."
-
Vectors: The nitrogen provides a clear exit vector for growing the molecule.
-
Complexity: It adds 3D complexity (
) early in the synthesis, preventing the "flat molecule" syndrome common in early hits.
Safety and Stability Data
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic.
-
Stability: The azetidine ring is strained but generally stable to basic and neutral conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.
-
Toxicity: Azetidines can mimic amino acids (e.g., proline). Handle with standard PPE (gloves, goggles, fume hood). No specific acute toxicity data is available for this specific derivative; treat as a potential irritant.
References
-
Azetidines in Medicinal Chemistry
-
Synthesis of 3-Substituted Azetidines
- Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
- Source: Royal Society of Chemistry
-
URL:[Link]
-
Vendor/Compound Data (CAS Verification)
- Title: "3-(1-Methylcyclopropyl)azetidine hydrochloride Product Page"
-
Source: Echemi / Chemical Suppliers[1]
-
Bioisosterism of Cyclopropyl Groups
Disclaimer: This document is for research and development purposes only. All experimental procedures should be validated in the user's laboratory in compliance with local safety regulations.
Sources
How to dissolve 3-(1-methylcyclopropyl)azetidine hydrochloride for biological assays
An Application Note from the Office of the Senior Application Scientist
Topic: Protocol for the Solubilization of 3-(1-methylcyclopropyl)azetidine hydrochloride for Biological Assays
Introduction
The reliability and reproducibility of data from biological assays are fundamentally dependent on the precise and consistent preparation of test compounds. For 3-(1-methylcyclopropyl)azetidine hydrochloride, a small molecule amine salt, proper dissolution is a critical first step that dictates its bioavailability in both in vitro and in vivo systems. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[1][2][3]
This guide provides a comprehensive framework for dissolving and handling 3-(1-methylcyclopropyl)azetidine hydrochloride. As a Senior Application Scientist, this note moves beyond a simple list of steps to explain the underlying physicochemical principles, enabling researchers to make informed decisions tailored to their specific experimental context. The protocols herein are designed to be self-validating, ensuring the integrity of the compound solutions and the biological data they generate.
Physicochemical Rationale: Understanding the Compound
3-(1-methylcyclopropyl)azetidine hydrochloride is an organic salt. The parent molecule contains a basic azetidine nitrogen, which is protonated by hydrochloric acid to form the hydrochloride salt. This transformation is key to its initial handling properties.
-
The Role of the Hydrochloride Salt: The formation of a salt dramatically increases the polarity of the molecule.[4] The resulting positive charge on the nitrogen atom enhances its interaction with polar solvents like water, generally leading to good aqueous solubility.[5][6] This is a common strategy to improve the handling and bioavailability of amine-containing drug candidates.[7][8]
-
pH-Dependent Solubility: The solubility of this compound is intrinsically linked to the pH of the aqueous medium.[9][10]
-
Acidic to Neutral pH (pH < ~8): In this range, the azetidine nitrogen remains protonated (R₃NH⁺), maintaining the compound in its more soluble salt form.
-
Basic pH (pH > ~8): As the pH increases, the proton can be stripped from the nitrogen, converting the salt back to its free base form (R₃N). The free base is typically less polar and significantly less water-soluble, which can lead to precipitation.
-
Therefore, maintaining the pH of the final assay buffer in a neutral to slightly acidic range is crucial for preventing the compound from falling out of solution.
Strategic Solvent & Vehicle Selection
The choice of solvent or vehicle is dictated entirely by the biological assay system. A solvent suitable for a cell-free biochemical assay may be toxic in a cell-based or in vivo model.[11][12] The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate solvent or vehicle.
Experimental Protocols
These protocols provide step-by-step methodologies for the preparation and validation of solutions.
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
This is the foundational step for most biological assays.
-
Weigh Compound: Accurately weigh out a precise amount of 3-(1-methylcyclopropyl)azetidine hydrochloride (MW: 147.64 g/mol ) using a calibrated analytical balance. Example: 1.48 mg.
-
Calculate Solvent Volume: Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example: (0.00148 g / 147.64 g/mol ) / 0.010 mol/L = 0.001 L = 100 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to confirm that the solution is clear and free of precipitates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 3.2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the critical dilution from the DMSO stock into the final aqueous assay buffer or cell culture medium.
-
Pre-warm Aqueous Medium: Warm the assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays) to prevent temperature-induced precipitation.[13]
-
Calculate Dilution: Determine the volume of DMSO stock needed for your highest final concentration. Remember to account for the final DMSO percentage.
-
Example: To make 1 mL of a 100 µM working solution with a final DMSO concentration of 0.5%, you would add 5 µL of 10 mM DMSO stock to 995 µL of medium.
-
-
Dilution Technique: Add the small volume of DMSO stock directly into the larger volume of aqueous medium while vortexing or actively pipetting up and down. This rapid dispersion is critical to avoid localized high concentrations of the compound that can cause it to precipitate.[14]
-
Serial Dilutions: Perform subsequent serial dilutions using the aqueous medium containing the same final percentage of DMSO to maintain a consistent solvent environment across all concentrations.[15]
Protocol 3.3: Verifying Compound Solubility (Kinetic Solubility)
It is essential to confirm that the compound remains in solution under the final assay conditions.
-
Prepare Test Samples: Prepare the highest concentration of the compound in the final assay buffer as described in Protocol 3.2.
-
Incubation: Incubate the solution under the same conditions as the planned assay (e.g., 37°C for 1-2 hours).
-
Visual Inspection: After incubation, visually inspect the sample for any signs of cloudiness, haze, or precipitate.
-
(Optional) Quantitative Measurement: For a more rigorous assessment, measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 600-700 nm).[13] An increase in signal compared to a vehicle-only control indicates precipitation.
Protocol 3.4: Assessing Compound Stability in Assay Buffer
Chemical stability in aqueous buffer is as important as solubility.[3] An unstable compound can lead to a loss of potency over the course of an experiment.
-
Prepare Solution: Prepare a solution of the compound in the final assay buffer at a relevant concentration (e.g., 1 µM).
-
Incubate: Incubate the solution at the assay temperature (e.g., 37°C).
-
Time-Point Sampling: Take aliquots at specific time points (e.g., 0, 1, 4, and 24 hours). Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -80°C.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the peak area of the parent compound (m/z for the free base would be [M+H]⁺).[16][17]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time, relative to the T=0 sample. A significant decrease indicates instability.
Data Summary Table
| Vehicle/Solvent | Assay Type | Recommended Use | Max Concentration (Typical) | Key Considerations |
| 100% DMSO | Stock Solution | Primary solvent for creating high-concentration stocks. | 10-50 mM | Anhydrous grade is preferred. Store desiccated. |
| Aqueous Buffers (PBS, Saline) | In Vitro (Biochemical), In Vivo | Diluent for stock solutions. Ideal for many assays if solubility permits. | Assay-dependent | Buffer pH is critical; maintain pH < 8 to ensure compound remains in its salt form. |
| Cell Culture Medium (DMEM, etc.) | In Vitro (Cell-Based) | Final vehicle for cell-based experiments. | Assay-dependent (<100 µM) | Final DMSO must be non-toxic (<0.5%).[15][18] Medium components can affect solubility.[1][19] |
| Co-Solvent Systems (e.g., 5% DMSO, 10% PEG400 in Saline) | In Vivo | Vehicle for animal dosing when aqueous solubility is insufficient. | Formulation-dependent | Must be optimized to balance solubility with vehicle toxicity.[11][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer | The final concentration exceeds the compound's kinetic solubility limit in that specific medium.[13] | Lower the final test concentration. If the assay allows, slightly increase the final percentage of co-solvent (e.g., from 0.5% to 1% DMSO).[13] Ensure the dilution is performed by adding stock to buffer with vigorous mixing.[14] |
| Solution becomes cloudy over time during assay | The compound is thermodynamically unstable in solution (supersaturated) or is degrading into a less soluble byproduct.[13][20] | Determine the thermodynamic solubility and work below this limit. Assess compound stability using LC-MS (Protocol 3.4) to check for degradation. |
| Inconsistent results between experiments | Incomplete initial dissolution of the stock solution. Freeze-thaw cycles degrading the stock. Compound instability in the assay buffer. | Always ensure the initial DMSO stock is perfectly clear via sonication and visual inspection. Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate buffer stability. |
| Low activity in cell-based assays | Compound has precipitated in the culture medium, reducing the effective concentration available to the cells.[1][21] | Visually inspect wells under a microscope for precipitates. Re-evaluate and confirm solubility at the tested concentrations in the final cell culture medium. |
Conclusion
References
-
Abreu, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Available from: [Link]
-
Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]
-
Valle, D. L., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Assessment of compound stability in assay buffer. Assay Guidance Manual. Available from: [Link]
-
Abreu, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Available from: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Available from: [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Ates, H., et al. (2021). New solvent options for in vivo assays in the Galleria mellonella larvae model. PLoS One, 16(2), e0245778. Available from: [Link]
-
Kontopidis, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1010-1014. Available from: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available from: [Link]
-
Tveito, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884. Available from: [Link]
-
Tveito, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Available from: [Link]
-
Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. Available from: [Link]
-
Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. Available from: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]
-
American Elements. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride. Available from: [Link]
-
PubChemLite. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N). Available from: [Link]
-
PubChem. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. Available from: [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available from: [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4031-4054. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]
- 4. quora.com [quora.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
Application Note: Preclinical Evaluation of 3-(1-Methylcyclopropyl)azetidine Scaffolds
Executive Summary
This application note provides a technical framework for researchers utilizing 3-(1-methylcyclopropyl)azetidine HCl as a structural motif in drug discovery. This sp³-rich scaffold is increasingly deployed to replace piperidine or pyrrolidine rings, offering reduced lipophilicity (LogD), modulated basicity (pKa), and enhanced metabolic stability via conformational restriction.
However, the unique strain of the azetidine ring (approx. 26 kcal/mol) requires specific handling during formulation and rigorous safety profiling to rule out reactive metabolite formation (ring-opening). This guide outlines the rationale , formulation strategies , and in vivo protocols necessary to de-risk this scaffold in early preclinical studies.
Chemical Rationale & Properties[1][2][3][4][5][6][7][8][9]
Why this Scaffold?
The 3-(1-methylcyclopropyl)azetidine moiety addresses the "Escape from Flatland" directive in modern medicinal chemistry. By replacing planar aromatic rings or flexible alkyl chains with this rigid, three-dimensional fragment, researchers can:
-
Modulate pKa: The azetidine nitrogen is generally less basic than pyrrolidine (pKa ~11 vs ~10), reducing lysosomal trapping while maintaining solubility.
-
Block Metabolism: The 1-methylcyclopropyl group at the 3-position sterically hinders the common metabolic soft spot at the azetidine C3, preventing oxidative dealkylation.
-
Enhance CNS Penetration: The compact, lipophilic-yet-polar nature of the fragment often improves Blood-Brain Barrier (BBB) permeability compared to larger heterocycles.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 147.65 g/mol (HCl salt) | Low MW fragment efficiency. |
| Ring Strain | ~26 kcal/mol | Potential for ring-opening; requires stability testing. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | High solubility in acidic media; requires buffering for IV. |
| LogP | ~1.2 (Derivative dependent) | Optimized for membrane permeability. |
Formulation Strategy for Animal Dosing
Challenge: As a Hydrochloride (HCl) salt, the compound is highly acidic in solution. Direct injection of unbuffered HCl salts can cause injection site necrosis, precipitation upon blood contact, and hemolysis.
Objective: Create a stable, physiological pH solution (7.4) without precipitating the free base.
Protocol A: IV/PO Formulation (Rat/Mouse)
Reagents:
-
3-(1-methylcyclopropyl)azetidine HCl derivative (Test Article)
-
PBS (Phosphate Buffered Saline) or 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
-
1N NaOH (for pH adjustment)
Procedure:
-
Calculation: Calculate the free base equivalent (FBE) dose.
-
Correction Factor = MW(Salt) / MW(Free Base).
-
-
Vehicle Selection:
-
Low Lipophilicity (LogD < 2): Use sterile PBS.
-
High Lipophilicity (LogD > 2): Use 20% HP-β-CD in water. Cyclodextrins are preferred over organic co-solvents (DMSO/PEG) for azetidines to prevent potential nucleophilic ring opening in stock solutions.
-
-
Solubilization:
-
Dissolve the HCl salt in 80% of the final volume of the vehicle.
-
Critical Step: The pH will drop significantly (often < 3.0).
-
-
Buffering:
-
Slowly add 1N NaOH under magnetic stirring while monitoring with a micro-pH probe.
-
Target pH: 7.0 – 7.4 .
-
Warning: If the solution becomes cloudy (free base precipitation), back-titrate immediately or switch to the Cyclodextrin vehicle.
-
-
Filtration: Sterile filter (0.22 µm PVDF) prior to dosing.
In Vivo Pharmacokinetic (PK) Profiling
This protocol evaluates the stability of the azetidine ring in a living system.[1][2][3] We specifically monitor for reactive ring-opening , which can lead to high clearance or toxicity.
Protocol B: Cassette Dosing in Sprague-Dawley Rats
Experimental Design:
-
Species: Male Sprague-Dawley Rats (n=3 per arm).
-
Dose: 1 mg/kg (IV) and 5 mg/kg (PO).
-
Arms:
Workflow Visualization (Graphviz):
Caption: Workflow for PK evaluation. High clearance triggers a search for ring-opened metabolites.
Sampling & Analysis:
-
Blood Collection: 20 µL serial microsampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Stabilization: Transfer blood immediately to K2EDTA tubes containing sodium fluoride (esterase inhibitor) and store on ice. Note: Azetidines are generally stable in plasma, but acidification of plasma samples for LC-MS must be done carefully to avoid acid-catalyzed ring opening ex vivo.
-
Bioanalysis: Protein precipitation with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS (ESI+).
Safety Pharmacology: The "Ring Opening" Risk
The primary risk with azetidines is bioactivation. If the ring opens, it can form a reactive alkylating agent (aldehyde or iminium ion) that binds to proteins (toxicity) or DNA (genotoxicity).
Protocol C: In Vitro Glutathione (GSH) Trapping Assay
Before extensive animal studies, validate the scaffold's inertness.
Procedure:
-
Incubation: Incubate Test Compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Scan for GSH-adducts using LC-MS/MS (Neutral Loss scan of 129 Da).
Interpretation Logic:
Caption: Metabolic decision tree. Detection of GSH adducts suggests the azetidine ring is chemically unstable and reactive.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Cheekatla, S. R. (2026).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6] Future Medicinal Chemistry.[5] Link
-
Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Mechanisms and Strategies to Avoid Idiosyncratic Toxicity. Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds. Academic Press. Link
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
Application Notes & Protocols: High-Throughput Screening of Azetidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Drug Discovery
In the field of medicinal chemistry, the search for novel molecular scaffolds that provide ideal pharmacological and physicochemical properties is a constant endeavor. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has distinguished itself as a "privileged" structure in modern drug design.[1][2] Its distinctive constrained geometry, positioned between the highly strained aziridine and the more flexible pyrrolidine, offers precise control over the spatial arrangement of substituents.[1][3] This conformational rigidity can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1]
Historically, the synthesis of this strained four-membered ring presented considerable challenges, which limited its broad application.[1] However, recent breakthroughs in synthetic methodologies have made a wide variety of functionalized azetidines more accessible, unleashing their potential in drug discovery.[1][2] Consequently, the azetidine motif is now a key component in several FDA-approved drugs, such as baricitinib and cobimetinib, and numerous clinical candidates across therapeutic areas like oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][2] The incorporation of an azetidine scaffold can improve critical drug-like properties, including metabolic stability, aqueous solubility, and receptor selectivity.[2][4]
Given the growing interest in azetidine-based compound libraries, robust and efficient high-throughput screening (HTS) methodologies are essential to unlock their full therapeutic potential. This guide provides a detailed overview of HTS strategies, key assay technologies, and step-by-step protocols tailored for the successful screening of azetidine libraries.
Part 1: The HTS Workflow for Azetidine Libraries
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate "hit" compounds from a large library, while systematically eliminating false positives.[5][6] The workflow must be meticulously planned, from initial assay development to downstream hit confirmation.
Caption: General High-Throughput Screening (HTS) workflow.
Part 2: Selecting the Right Assay Technology
The choice of assay technology is paramount and depends entirely on the biological target. Azetidine libraries, like other small molecule collections, can be interrogated using a wide array of biochemical and cell-based assays.[7][8]
Biochemical (Target-Based) Assays
Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[7][9] They are valued for their simplicity, reproducibility, and direct measurement of target engagement.[8]
Table 1: Comparison of Common Biochemical HTS Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein.[10] | Homogeneous ("mix-and-read"), robust, low interference, well-suited for binding studies.[11][12] | Requires a suitable fluorescent probe; may be challenging for very large targets or low-affinity interactions.[13] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (lanthanide) and acceptor fluorophore upon molecular interaction.[14] | High sensitivity, low background, homogeneous, robust against compound autofluorescence.[13][15] | Requires specific labeling of interacting partners; potential for steric hindrance from labels. |
| AlphaScreen®/AlphaLISA® | Proximity-based assay where singlet oxygen travels from a "Donor" to an "Acceptor" bead, generating a chemiluminescent signal.[16][17] | Highly sensitive, large signal window, versatile for various target classes (PPIs, enzymes, GPCRs).[17][18] | Sensitive to light; some compounds can interfere with the singlet oxygen chemistry. |
| Luminescence-Based | Measures light production from an enzymatic reaction (e.g., luciferase, kinase activity via ATP depletion).[19] | High sensitivity, wide dynamic range, physiologically relevant (e.g., ATP measurement).[20] | Enzyme inhibition by compounds can lead to false positives; colorimetric compounds can interfere. |
Cell-Based (Phenotypic) Assays
Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[19][20] They are indispensable for understanding cellular uptake, toxicity, and impact on signaling pathways.[19][21] More than half of all HTS campaigns now utilize cell-based formats.[20][22]
Table 2: Comparison of Common Cell-Based HTS Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific signaling pathway.[20] | High sensitivity, easily quantifiable, can be multiplexed. | Indirect measure of target engagement; potential for off-target effects on the reporter system. |
| Cell Viability/Toxicity Assays | Measures metabolic activity (e.g., ATP levels with CellTiter-Glo®) or membrane integrity as a proxy for cell health.[19] | Simple, robust, critical for flagging cytotoxic compounds early.[5] | Does not provide information on the mechanism of action. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., protein localization, cell morphology).[23][24] | Provides rich, multi-parametric data; powerful for phenotypic screening and mechanism-of-action studies.[25][26] | Lower throughput than plate-reader assays; complex data analysis.[27] |
Part 3: Assay Validation and Quality Control
Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[28][29]
The Z'-Factor: A Critical Metric for Assay Quality
The Z'-factor (Z-prime) is the gold-standard statistical parameter for quantifying the quality of an HTS assay.[30] It incorporates both the dynamic range (signal window) and data variation of the positive and negative controls.[31][32]
Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values: [33][34]
-
Z' ≥ 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
An assay is considered validated when it consistently produces a Z'-factor of ≥ 0.5 under screening conditions, including the final concentration of DMSO (the solvent for library compounds).[28]
Part 4: Detailed Protocols
The following protocols provide step-by-step methodologies for common HTS assays applicable to azetidine libraries.
Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction
This protocol describes a competitive binding assay to identify azetidine compounds that disrupt the interaction between a target protein and a known fluorescently labeled ligand (tracer).
Principle: A small fluorescent tracer rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows dramatically, increasing the polarization.[10][35] Unlabeled compounds from the azetidine library that bind to the protein will displace the tracer, causing a decrease in polarization.[11]
Materials:
-
Target Protein (purified)
-
Fluorescent Tracer (specific for the target)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, pH 7.4)
-
Azetidine Compound Library (e.g., 10 mM in DMSO)
-
Positive Control (unlabeled ligand known to bind the target)
-
Negative Control (DMSO)
-
384-well, low-volume, black assay plates
-
Microplate reader with FP capabilities (e.g., equipped with parallel and perpendicular emission filters)[36]
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the Target Protein in Assay Buffer.
-
Prepare a 2X solution of the Fluorescent Tracer in Assay Buffer. (Concentration should be at or below the Kd for the interaction to ensure assay sensitivity).
-
Dilute the Azetidine Library, Positive Control, and Negative Control (DMSO) to an intermediate concentration (e.g., 200 µM in Assay Buffer) for a final assay concentration of 10 µM.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 5 µL of the diluted compounds, positive controls, and negative controls into the wells of the 384-well plate.
-
-
Target Protein Addition:
-
Dispense 10 µL of the 2X Target Protein solution to all wells.
-
For control wells to measure the polarization of the free tracer, add 10 µL of Assay Buffer instead.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Tracer Addition & Final Incubation:
-
Dispense 10 µL of the 2X Fluorescent Tracer solution to all wells. The final volume is 25 µL.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the tracer.
-
Measure both parallel (I∥) and perpendicular (I⊥) fluorescence intensity.
-
The instrument software will calculate the polarization (P) or anisotropy (A) values. Polarization is typically reported in milli-polarization units (mP).
-
Data Analysis:
-
Calculate the Z'-factor using the positive (e.g., unlabeled ligand) and negative (DMSO) control wells.
-
Identify "hits" as wells where the mP value is significantly lower than the negative control wells (e.g., >3 standard deviations below the mean of the negative controls).
Protocol 2: Cell-Based TR-FRET Assay for GPCR Signaling (cAMP)
This protocol outlines a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels in response to Gs or Gi-coupled GPCR activation, a common target class for azetidine libraries.[37]
Principle: This assay quantifies cAMP produced by cells.[15] Endogenous cAMP produced by the cells competes with a biotin-cAMP tracer for binding to an anti-cAMP antibody conjugated to an acceptor fluorophore (e.g., XL665). A donor fluorophore (e.g., Europium cryptate) is brought into proximity via streptavidin, enabling TR-FRET.[17][38] High cellular cAMP leads to low TR-FRET signal, and vice versa.[37]
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Cell Culture Medium (e.g., DMEM, 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Azetidine Compound Library (in DMSO).
-
GPCR Agonist (for antagonist screening) or Forskolin (positive control for Gs).
-
TR-FRET cAMP Detection Kit (containing lysis buffer, biotin-cAMP tracer, and antibody-fluorophore conjugates).
-
White, low-volume 384-well assay plates.
-
TR-FRET-capable microplate reader.
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed 5,000 cells per well in 10 µL of culture medium into the 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound/Agonist Addition:
-
Prepare serial dilutions of the azetidine library compounds and controls in Stimulation Buffer.
-
For an antagonist screen: Add 5 µL of the compound dilutions to the cells. Incubate for 15 minutes at room temperature. Then, add 5 µL of a 4X EC80 concentration of the known GPCR agonist.
-
For an agonist screen: Add 5 µL of the compound dilutions to the cells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and Reagent Addition:
-
Prepare the TR-FRET detection reagents in lysis buffer according to the manufacturer's instructions. This typically involves mixing the biotin-cAMP tracer with the acceptor-conjugated antibody, and the donor fluorophore separately.
-
Add 5 µL of the acceptor mix to each well.
-
Add 5 µL of the donor mix to each well. The final volume is 25 µL.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable reader.
-
Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (typically 60 µs) following excitation (e.g., 337 nm).[14]
-
Calculate the ratiometric signal (Acceptor/Donor * 10,000).
-
Data Analysis:
-
Calculate the Z'-factor using appropriate positive (e.g., max agonist stimulation) and negative (basal) controls.
-
Normalize the data and fit dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values for the hit compounds.
Conclusion
The unique structural and physicochemical properties of the azetidine scaffold make it an increasingly valuable asset in modern drug discovery.[2][3] The success of screening campaigns targeting azetidine libraries hinges on the selection of appropriate, robust, and well-validated HTS assays. By leveraging advanced HTS technologies like Fluorescence Polarization and TR-FRET, in both biochemical and cell-based formats, researchers can efficiently identify and characterize novel modulators of a wide range of biological targets. The protocols and principles outlined in this guide provide a comprehensive framework for designing and executing effective screening strategies, ultimately accelerating the journey from hit identification to lead optimization.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Zhang, X., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 3-(2,4,5-Trichlorophenoxy)azetidine Analogs.
- Singh, S., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PMC.
- An, F. & Li, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- ICE Bioscience. (n.d.). FRET and TR-FRET Assays.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- IDEX Health & Science. (n.d.). Fluorescence Polarization in Life Sciences- Semrock White Paper.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Aragen. (n.d.). High-Content Screening: Accelerating Smarter Drug Discovery Decisions.
- Wikipedia. (n.d.). High-content screening.
- Springer. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (2010). Cell-based assays for high-throughput screening.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- Structural Genomics Consortium. (2015). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC.
- BMG LABTECH. (n.d.). AlphaScreen.
- BIT 479/579. (n.d.). Z-factors.
- Anonymous Source. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Poly-Dtech. (n.d.). TR-FRET Assay Principle.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC.
- Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications.
- Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Wikipedia. (n.d.). Z-factor.
- SelectScience. (n.d.). High-content screening in drug discovery.
- Nuvisan. (n.d.). HTS assay development.
- RxPlora. (2024). What is Z' (read Z-factor)?.
- NCBI Bookshelf. (2012). HTS Assay Validation.
- ResearchGate. (n.d.). Schematic of the HTRF TR-FRET assay principle.
- Srinivasan, R. S., et al. (2011). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Scilit.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Wikipedia. (n.d.). High-throughput screening.
- Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation.
- High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS.
- Broad Institute. (2025). Small Molecule Hit Identification and Validation.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Evotec. (n.d.). Biochemical Assay Services.
- PubMed. (2012). HTS Assay Validation.
- Jung, D., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
- PMC. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
- Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. Biochemical Assays | Evotec [evotec.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 15. sinobiological.com [sinobiological.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. marinbio.com [marinbio.com]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Content Screening: Accelerating Smarter Drug Discovery Decisions - Aragen Life Sciences [aragen.com]
- 24. High-content screening - Wikipedia [en.wikipedia.org]
- 25. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selectscience.net [selectscience.net]
- 27. alitheagenomics.com [alitheagenomics.com]
- 28. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. Z-factor - Wikipedia [en.wikipedia.org]
- 33. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 34. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 35. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Fluorescence Polarization in Life Sciences- Semrock White Paper [idex-hs.com]
- 37. resources.revvity.com [resources.revvity.com]
- 38. researchgate.net [researchgate.net]
Techniques for Incorporating Azetidine Scaffolds into Lead Compounds
Abstract
The azetidine ring (a saturated four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] As a bioisostere for pyrrolidine, piperidine, and gem-dimethyl groups, azetidines offer a unique solution to the "molecular obesity" crisis by lowering lipophilicity (LogD) and improving metabolic stability while maintaining or enhancing vector rigidity. This guide details the strategic rationale for the "Azetidine Switch" and provides two field-proven protocols for incorporating this high-strain scaffold into lead compounds: Strain-Release Amination and Metallaphotoredox Cross-Coupling .
Part 1: Strategic Design – The "Azetidine Switch"
Physicochemical Rationale
Replacing larger saturated heterocycles (pyrrolidines, piperidines) with azetidines effects a dramatic change in the physicochemical profile of a lead compound. The high ring strain (~26 kcal/mol) results in a distinct puckered conformation that alters the vector of substituents at the 3-position compared to the 4-position of piperidine.
Table 1: Comparative Physicochemical Properties of Cyclic Amines
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact of Switch to Azetidine |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | Increased reactivity; rigidified vectors. |
| pKa (Parent) | 11.29 | 11.31 | 11.22 | Negligible change in basicity for parent; highly tunable via 3-substitution. |
| LogP (Calc) | 0.15 | 0.46 | 0.84 | lowers LogP (improved solubility). |
| Metabolic Liability | Low | Moderate | High | Reduces oxidative clearance (fewer C-H bonds available for oxidation). |
| 3,3-Difluoro pKa | ~7.0 | ~9.5 (at 3 pos) | ~9.0 (at 4 pos) | Drastic pKa lowering ; improves permeability and reduces hERG liability. |
Decision Logic: When to Deploy Azetidines
The following decision tree illustrates the logical flow for medicinal chemists when considering an azetidine incorporation.
Figure 1: Strategic decision matrix for azetidine incorporation in lead optimization.
Part 2: Experimental Protocols
Protocol A: De Novo Assembly via Strain-Release Amination
Application: Rapid synthesis of 3-substituted azetidines from nucleophiles (amines, thiols, aryls). Mechanism: This protocol utilizes 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic systems possess immense strain energy. Upon protonation or Lewis acid activation, the central C-N bond cleaves, allowing a nucleophile to attack the bridgehead carbon, relieving strain and generating the azetidine core.
Materials
-
Substrate: 1-azabicyclo[1.1.0]butane (commercially available or prepared from 2,3-dibromopropylamine).
-
Nucleophile: Heterocycle, amine, or thiol.
-
Catalyst: Lithium bis(trifluoromethanesulfonyl)imide (LiNTf
) or mild Brønsted acid. -
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Preparation of ABB Solution: Dissolve the 1-azabicyclo[1.1.0]butane precursor (1.0 equiv) in anhydrous DCM (0.2 M). Note: ABBs are volatile and potentially unstable; handle at low temperatures.
-
Nucleophile Addition: Add the desired nucleophile (1.2 equiv). For example, a secondary amine or a thiophenol.
-
Activation:
-
For acidic nucleophiles (thiols, some amines): No catalyst is required.
-
For weak nucleophiles: Add LiNTf
(10 mol%).
-
-
Reaction: Stir at 0 °C to Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS. The disappearance of the starting material and appearance of the 3-substituted azetidine is usually clean.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Dry organic layers over Na SO and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradients).
Critical Control Point: The stability of the ABB is the limiting factor. If the ABB degrades before reaction, ensure the solvent is strictly anhydrous and the temperature is controlled.
Protocol B: Modular Functionalization via Metallaphotoredox Cross-Coupling
Application: Late-stage coupling of azetidine carboxylic acids or halides to aryl halides. Mechanism: This dual-catalytic system couples the oxidative addition of a Nickel catalyst (to an aryl halide) with a carbon-centered radical generated via photoredox catalysis (from an azetidine carboxylic acid or halide). This avoids the use of unstable organometallic reagents.
Materials
-
Substrate: N-Boc-azetidine-3-carboxylic acid or N-Boc-3-iodoazetidine.
-
Coupling Partner: Aryl bromide or heteroaryl bromide.
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%). -
Nickel Catalyst: NiCl
·glyme (10 mol%) with dtbbpy ligand (15 mol%). -
Base: Cs
CO or K PO . -
Light Source: Blue LED (450 nm).
Workflow Diagram (DOT)
Figure 2: Mechanistic workflow for the decarboxylative cross-coupling of azetidines.
Step-by-Step Methodology
-
Reaction Setup: In an 8 mL vial equipped with a stir bar, add N-Boc-azetidine-3-carboxylic acid (1.5 equiv), Aryl Bromide (1.0 equiv), Photocatalyst (1 mol%), NiCl
·glyme (10 mol%), and dtbbpy (15 mol%). -
Inert Atmosphere: Transfer the vial to a glovebox or purge strictly with N
for 15 minutes. Add anhydrous DMF (0.1 M concentration). -
Base Addition: Add Cs
CO (3.0 equiv). Cap the vial tightly. -
Irradiation: Place the vial in a photoreactor (e.g., Kessil lamp or commercial reactor) at approx. 25–30 °C. Stir vigorously under Blue LED irradiation for 18–24 hours.
-
Monitoring: Monitor by UPLC. Look for the decarboxylated product mass.
-
Workup: Dilute with ethyl acetate, wash with water and brine (to remove DMF).
-
Purification: The N-Boc group remains intact. Purify via standard silica chromatography.
Why this works: The high s-character of the azetidine ring C-H bonds usually makes them difficult to functionalize. Decarboxylation generates a transient radical that is rapidly captured by the Nickel center, bypassing the need for stable azetidine organometallics which are prone to
Part 3: References & Authoritative Grounding
-
Gianatassio, R., et al. (2016). "Strain-release amination." Science, 351(6270), 241-246.[2] Link
-
Core source for Protocol A (Strain-Release).
-
-
Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of
-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link-
Foundational text for Protocol B (Decarboxylative Coupling).
-
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 25(26), 6463-6470. Link
-
Source for physicochemical properties and "Azetidine Switch" logic.
-
-
Duncton, M. A. J. (2016). "Azetidines: New Tools for the Medicinal Chemist." MedChemComm, 7, 631-638. Link
-
Review of azetidine utility in drug design.
-
Sources
Protocol for derivatization of 3-(1-methylcyclopropyl)azetidine for analysis
Application Note: Derivatization Protocols for 3-(1-methylcyclopropyl)azetidine
Part 1: Executive Summary & Strategic Approach
The Analytical Challenge 3-(1-methylcyclopropyl)azetidine represents a class of rigid, sp³-rich heterocyclic building blocks increasingly critical in modern drug discovery (e.g., BACE inhibitors, GPCR ligands). However, its analysis presents two distinct hurdles:
-
Lack of Chromophore: The aliphatic azetidine and cyclopropyl ring systems lack conjugated
-systems, rendering standard UV-Vis detection (HPLC-UV) ineffective. -
Polarity & Basicity: The secondary amine function (
) causes severe peak tailing on non-polar GC columns and poor retention on standard C18 RP-HPLC columns.
The Solution: Orthogonal Derivatization To ensure rigorous quantification and identification, we employ a dual-track derivatization strategy.
-
Protocol A (GC-MS): Acylation via Trifluoroacetic Anhydride (TFAA). Caps the polar amine, increases volatility, and introduces fluorine atoms for enhanced mass spectrometric ionization.
-
Protocol B (LC-FLD/UV): Tagging via FMOC-Cl. Introduces a highly fluorescent fluorenyl moiety, enabling femtomole-level detection and converting the secondary amine into a hydrophobic carbamate suitable for Reverse Phase (RP) chromatography.
Part 2: Protocol A — GC-MS Analysis via TFAA Acylation
Mechanism & Rationale The azetidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of Trifluoroacetic Anhydride (TFAA). This reaction is rapid and exothermic. We utilize a mild base (Pyridine) to scavenge the trifluoroacetic acid byproduct, preventing acid-catalyzed ring opening of the strained azetidine and cyclopropyl moieties.
Reagents & Equipment
-
Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).
-
Reagent: Trifluoroacetic Anhydride (TFAA) [>99%].
-
Catalyst/Base: Pyridine (Anhydrous).
-
Internal Standard (IS): 3-Azetidinecarboxylic acid methyl ester (or similar non-interfering amine).
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mg of 3-(1-methylcyclopropyl)azetidine sample in 1.0 mL of Ethyl Acetate.
-
Spiking: Add 50
L of Internal Standard solution (100 g/mL). -
Basification: Add 50
L of Pyridine. Vortex for 10 seconds. -
Derivatization: Add 100
L of TFAA dropwise. Caution: Exothermic reaction. -
Incubation: Cap the vial and heat at 60°C for 20 minutes .
-
Note: Do not exceed 70°C to preserve the cyclopropyl ring integrity.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (
) at room temperature. This removes excess TFAA and acid byproducts. -
Reconstitution: Reconstitute the residue in 500
L of Ethyl Acetate. -
Analysis: Inject 1
L into the GC-MS.
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or Rtx-5Amine (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C (Split 10:1) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| MS Source/Quad | 230°C / 150°C |
| Ionization | EI (70 eV) |
| Target Ion | Monitor molecular ion |
Part 3: Protocol B — HPLC-FLD Analysis via FMOC-Cl
Mechanism & Rationale Unlike o-Phthalaldehyde (OPA), which reacts only with primary amines, 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts robustly with secondary amines (like azetidines) to form stable carbamates. The reaction requires an alkaline pH (~8-9) to ensure the amine is deprotonated and nucleophilic.
Reagents & Equipment
-
Buffer: Borate Buffer (0.2 M, pH 8.5).
-
Reagent: FMOC-Cl (5 mM in Acetonitrile). Prepare fresh daily.
-
Quencher: ADAM (1-aminoadamantane) or simple Glycine solution.
-
Why? FMOC-Cl is highly fluorescent. Excess reagent must be reacted with a hydrophobic amine (ADAM) to shift its elution time away from the target peak.
-
Step-by-Step Procedure
-
Buffer Mix: Mix 200
L of Sample solution (in water/methanol) with 200 L of Borate Buffer (pH 8.5). -
Derivatization: Add 200
L of FMOC-Cl reagent. Vortex immediately. -
Reaction: Incubate at Room Temperature for 2 minutes .
-
Note: Azetidines react faster than bulkier amines; 2 mins is sufficient.
-
-
Quenching: Add 200
L of ADAM solution (20 mM in 50:50 ACN:Water). React for 1 minute. -
Clarification: Filter through a 0.22
m PTFE filter if precipitate is visible. -
Analysis: Inject 10
L into the HPLC.
HPLC-FLD Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.2) |
| Mobile Phase B | Acetonitrile:Methanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: Ex = 260 nm, Em = 315 nm |
| Gradient | 30% B (0 min) |
Part 4: Visualization of Workflows
Figure 1: Derivatization Logic & Workflow
Caption: Logical flow for selecting TFAA (GC) or FMOC (LC) derivatization pathways based on analytical requirements.
Part 5: Troubleshooting & Quality Control
Common Pitfalls
-
Ring Opening (GC): If the GC inlet temperature is too high (>280°C) or the reaction mixture is too acidic, the cyclopropyl ring may open, creating isomeric peaks. Mitigation: Use Pyridine and keep inlet temps moderate.
-
FMOC Hydrolysis (LC): FMOC-Cl degrades in water. Ensure the reagent is prepared in dry Acetonitrile and added to the aqueous buffer sample, not stored in buffer.
-
Interference: In the LC method, the "FMOC-OH" hydrolysis product elutes early. The "FMOC-ADAM" quench product elutes late. Ensure your target azetidine elutes in the window between them (typically 10–12 min on C18).
References
-
Schumacher, K. et al. "Automated pre-column derivatization of amino acids with FMOC-Cl and OPA." Journal of Chromatography A, 593(1-2), 1992. Link
-
Little, J. L. "Derivatization of Amines for GC-MS." Sigma-Aldrich / Merck Technical Bulletins. Link
-
Einarsson, S. et al. "Separation of amino acid enantiomers using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate." Analytical Chemistry, 59(8), 1191–1195. Link
-
PubChem Compound Summary. "3-(Cyclopropylmethyl)azetidine."[1][2] (Structural Analogue Reference). Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 3-(1-methylcyclopropyl)azetidine Hydrochloride
System Overview & Route Verification
Before troubleshooting yield, we must verify the synthetic architecture. The target 3-(1-methylcyclopropyl)azetidine is a pendant system, often confused with spiro-fused azetidines.
The "Standard" High-Fidelity Protocol
To maximize yield and scalability, we recommend the Acetyl-Alkene Route over direct coupling methods. This pathway minimizes ring-strain complications during the early stages.
The Pathway:
-
Precursor: 1-Boc-3-acetylazetidine (Methyl ketone).
-
Olefination: Wittig reaction to generate 1-Boc-3-isopropenylazetidine.
-
Cyclopropanation: Furukawa-modified Simmons-Smith reaction.[1][2]
-
Deprotection: Acidic cleavage of Boc to yield the HCl salt.
Visual Workflow (Process Logic)
Figure 1: The optimized linear synthesis route for 3-(1-methylcyclopropyl)azetidine.
Critical Yield Checkpoints & Troubleshooting
Module A: The Olefination Step (Creating the Isopropenyl Group)
Context: Converting the acetyl group to an isopropenyl group using a Wittig reaction. Common Yield: 70-85% (Target: >90%)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in Ylide | Dry methyltriphenylphosphonium bromide under vacuum at 100°C for 4h before use. Use anhydrous THF (<50 ppm water). |
| Incomplete Reaction | Base Selection | Switch from n-BuLi to KOtBu or NaHMDS . Potassium ylides are often more reactive and soluble in THF/Toluene mixtures. |
| Polymerization | Temperature Control | Do not heat the betaine intermediate too quickly. Allow the ylide formation at 0°C, add ketone at -78°C, then warm slowly to RT. |
Expert Tip: The steric bulk of the Boc group on the azetidine ring can hinder the approach of the ylide. Using a Schlosser modification (adding LiBr) can sometimes disrupt stable lithium-betaine aggregates and drive the reaction to completion.
Module B: The Simmons-Smith Cyclopropanation (The Bottleneck)
Context: Converting the isopropenyl alkene into the 1-methylcyclopropyl moiety. This is the most yield-sensitive step.
Standard Reagents: Diethylzinc (
Troubleshooting Diagram: Simmons-Smith Optimization
Figure 2: Decision matrix for optimizing the cyclopropanation step.
Detailed Protocol Adjustments:
1. The "Induction Period" Problem
-
Issue: The formation of the active carbenoid (
) from and can be sluggish, leading to accumulation of reagents and potential thermal runaways (which destroys the product). -
Solution: Pre-complexation. Mix
and in DCE at -15°C and stir for 20 minutes before adding the alkene. -
Advanced Fix: Add Trifluoroacetic acid (TFA) (0.1 - 0.5 eq relative to
). This is the Shi Modification. The presence of a trace acid accelerates the carbenoid formation and often doubles the yield for sterically hindered alkenes [1].
2. Lewis Acid Degradation
-
Issue: The byproduct of the reaction is Zinc Iodide (
), a strong Lewis acid.[1] Azetidines are acid-sensitive (ring strain). Prolonged exposure to can open the azetidine ring or cause Boc-cleavage. -
Solution: Quench the reaction with saturated aqueous
or pyridine immediately upon completion. Do not use simple water or HCl, as this will generate HI/acidic conditions in the presence of zinc salts.
3. Stoichiometry Matters
-
Recommendation: Use 3.0 to 5.0 equivalents of the Simmons-Smith reagent. The Boc group can coordinate with the Zinc, effectively "poisoning" some of the reagent. A large excess ensures enough active carbenoid is available for the alkene.
Module C: Deprotection & Salt Formation
Context: Removing the Boc group to yield the Hydrochloride salt.
| Challenge | Mechanism | Solution |
| Hygroscopicity | The HCl salt is highly polar and loves water. | Avoid aqueous workups. Generate the salt in anhydrous conditions: Dissolve the Boc-amine in dry |
| Ring Opening | Strong aqueous acids can attack the azetidine ring. | Perform the deprotection at 0°C and do not exceed room temperature. Filter the precipitated salt immediately under Nitrogen. |
| Sticky Gum Formation | Impurities or wet solvents. | Triturate the crude salt with anhydrous acetonitrile or MTBE to induce crystallization. |
Frequently Asked Questions (FAQ)
Q1: Can I use the Kulinkovich reaction to install the cyclopropane?
-
Answer: Generally, no. The Kulinkovich reaction (Ester + Grignard + Ti catalyst) produces hydroxy-cyclopropanes. Converting the hydroxyl group to a methyl group requires multiple extra steps (activation + reduction), which lowers the overall yield compared to the Simmons-Smith route described above.
Q2: My product smells like vinegar after the Simmons-Smith reaction. Why?
-
Answer: You likely used acetic acid or an acidic quench, and the Boc group partially decomposed, or you have residual ethyl acetate. However, a "vinegar" smell is distinct from the "metallic/garlic" smell of residual organozincs. Ensure you are quenching with a basic solution (Sodium Bicarbonate/Carbonate) to protect the amine and the ring.
Q3: Is the 1-methylcyclopropyl group stable to HCl?
-
Answer: Yes. The 1-methylcyclopropyl group is significantly more stable than a simple cyclopropylcarbinyl system because the tertiary carbon (at the methyl attachment) prevents facile rearrangement. However, the azetidine ring is the weak link. Always control temperature during acidification.
References
-
Shi Modification (TFA/Phenol acceleration)
- Yang, Z. Q., et al. "New Efficient Protocol for the Simmons-Smith Reaction of Allylic Alcohols and Unfunctionalized Alkenes." Journal of Organic Chemistry, 2003.
-
Furukawa Reagent (Et2Zn + CH2I2)
-
Furukawa, J., et al. "A novel route to cyclopropanes from olefins." Tetrahedron Letters, 1966.
-
-
Azetidine Synthesis & Stability
-
Couty, F., et al. "Synthesis of Azetidines from 1-Azabicyclo[1.1.0]butanes." Organic Syntheses, 2014.[3]
-
-
General Cyclopropanation Reviews
Disclaimer: This guide assumes a professional laboratory setting. Organozinc reagents are pyrophoric. Always consult the SDS and your institution's safety officer before scaling up these reactions.
Sources
Common side reactions in the synthesis of 3-substituted azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The inherent ring strain of the azetidine core, while a source of its unique reactivity, also presents significant synthetic hurdles.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered issues in 3-substituted azetidine synthesis. Each entry is formatted as a question you might ask, followed by a detailed explanation of the underlying causes and actionable solutions.
FAQ 1: My intramolecular cyclization to form the azetidine ring is giving low yields. What are the likely causes and how can I improve it?
Low yields in intramolecular cyclizations are a common frustration.[5] The formation of the strained four-membered ring is often thermodynamically and kinetically challenging.[3] Several factors can contribute to this issue:
Primary Causes:
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group.[5] Hydroxyl groups, for instance, are poor leaving groups and will slow down the desired ring-closing reaction, allowing side reactions to dominate.[5]
-
Incorrect Precursor Conformation: For the ring to close, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric hindrance can prevent this optimal alignment.[5]
-
Suboptimal Base Strength: The choice of base is critical. It needs to be strong enough to deprotonate the amine and generate the nucleophile, but an overly strong base can lead to competing elimination reactions or other undesired side reactions.[5]
Troubleshooting Protocol:
-
Activate the Leaving Group: Convert hydroxyl groups into better leaving groups such as tosylates (Ts), mesylates (Ms), or halides. This will significantly increase the rate of the desired intramolecular SN2 reaction.[5]
-
Optimize the Base: Screen a variety of bases. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The optimal base will depend on the specific substrate and solvent system.
-
Modify the Substrate: If steric hindrance is suspected, consider redesigning the precursor to reduce steric bulk near the reacting centers.[5]
-
Employ Protecting Groups: The use of an appropriate N-protecting group can influence the conformation of the precursor and its reactivity. Electron-withdrawing groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can stabilize the ring once formed.[5]
FAQ 2: I am observing significant amounts of oligomerization/polymerization. How can I prevent this?
Oligomerization is a frequent side reaction, especially during prolonged heating, and can drastically reduce the yield of the desired monomeric azetidine.[3]
Primary Causes:
-
Intermolecular vs. Intramolecular Reaction: If the rate of the intermolecular reaction between two precursor molecules is competitive with the intramolecular cyclization, oligomers and polymers will form.
-
High Concentration: Higher concentrations favor intermolecular reactions.
Troubleshooting Protocol:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This is typically achieved by the slow addition of the precursor to a large volume of solvent. This minimizes the probability of two precursor molecules encountering each other.
-
Microwave Irradiation: For some cyclization reactions, microwave-assisted synthesis can be beneficial. The rapid heating can sometimes favor the desired intramolecular pathway and reduce reaction times, thereby minimizing the opportunity for polymerization.[3]
FAQ 3: My azetidine ring is opening during the reaction or workup. How can I improve its stability?
The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, particularly under acidic or strongly nucleophilic conditions.[3][5][6][7][8][9]
Primary Causes:
-
Acid-Catalyzed Ring Opening: Protonation of the ring nitrogen makes the carbons of the ring more electrophilic and susceptible to attack by nucleophiles.
-
Nucleophilic Attack: Strong nucleophiles can directly attack the ring carbons, leading to ring cleavage.[5][6]
-
Formation of Azetidinium Ions: Alkylation of the azetidine nitrogen can form a quaternary azetidinium ion, which is highly susceptible to nucleophilic ring-opening.[6][7][8][9]
Troubleshooting Protocol:
-
Control pH: Avoid strongly acidic conditions during both the reaction and workup. If an acidic workup is necessary, use a dilute acid and keep the temperature low.
-
Use N-Protecting Groups: Employ electron-withdrawing protecting groups such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups. These groups reduce the nucleophilicity of the nitrogen atom and can help to stabilize the ring.[5]
-
Avoid Strong Nucleophiles: During purification and handling, be mindful of the presence of strong nucleophiles.[5] If a subsequent reaction step requires a strong nucleophile, carefully consider the reaction conditions to minimize ring-opening of the starting material.
FAQ 4: I'm trying to functionalize an existing azetidine at the 3-position, but I'm getting a mixture of N- and C-alkylation. How can I control the selectivity?
Controlling the site of alkylation on a pre-formed azetidine ring can be challenging. The nitrogen atom is often more nucleophilic than a carbanion at the 3-position.
Primary Causes:
-
Relative Nucleophilicity: The lone pair on the nitrogen atom is readily available for alkylation.
-
Basicity of Reagents: The base used to deprotonate the C-H bond at the 3-position can also interact with the nitrogen.
Troubleshooting Protocol:
-
N-Protection: The most straightforward way to prevent N-alkylation is to protect the nitrogen atom with a suitable protecting group, such as Boc or Cbz (carboxybenzyl). This directs the alkylation to the desired carbon position.
-
Choice of Base and Electrophile: The choice of base and electrophile can influence the C/N selectivity. Harder electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles may favor the carbon nucleophile.
Section 2: Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions, the following diagrams illustrate key concepts in azetidine synthesis.
Caption: Intramolecular vs. Intermolecular Pathways.
Caption: Common Azetidine Ring-Opening Mechanisms.
Section 3: Data Summary for Optimized Conditions
The following table summarizes general recommendations for reaction parameters to minimize common side reactions. These are starting points, and optimization for each specific substrate is crucial.
| Parameter | Recommended Condition to Minimize Side Reactions | Rationale |
| Concentration | High dilution (<0.1 M) for cyclizations | Favors intramolecular ring closure over intermolecular polymerization. |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Minimizes decomposition and undesired side reactions. |
| Base | Use the mildest base that effectively promotes the reaction | Avoids elimination and other base-catalyzed side reactions. |
| N-Protecting Group | Electron-withdrawing (e.g., Ts, Boc) | Stabilizes the azetidine ring and can direct reactivity.[5] |
| Leaving Group | Highly efficient (e.g., TsO-, MsO-, I-) | Promotes rapid SN2 cyclization, outcompeting side reactions.[5] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization to form N-Boc-3-hydroxyazetidine
This protocol is a general guideline and may require optimization.
-
Precursor Synthesis: Synthesize the appropriate 1-amino-3-halo-2-propanol or a related precursor with a suitable leaving group at the 3-position. The amino group should be protected (e.g., with a Boc group).
-
Cyclization:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in a suitable solvent (e.g., THF, DMF) to a final concentration of 0.05 M.
-
Cool the solution to 0 °C.
-
Slowly add a slight excess (1.1-1.5 equivalents) of a suitable base (e.g., NaH, K₂CO₃).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
- Elsevier. (2025). Azetidine Synthesis.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PMC. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
- Request PDF. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
- Enamine. (n.d.).
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
- PMC. (n.d.).
- Lu, G. (n.d.). Syntheses of Azetidines and Azetidin-2-ones.
- Request PDF. (n.d.). Opening of azetidinium ions with C-nudeophiles.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ACS Publications. (2025).
- PMC - NIH. (n.d.).
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
- Harvard University. (n.d.).
- Dalton Transactions. (2008).
- ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines.
- PMC - NIH. (n.d.).
- PMC. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones.
- PMC. (2022).
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PMC. (2022).
- ResearchGate. (n.d.). C‐alkylation versus N‐alkylation.
- Benchchem. (n.d.).
- arkat usa. (n.d.).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for N-alkylation of azetidine intermediates
Ticket ID: AZT-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The "Strain-Basicity" Paradox
Welcome to the technical support center. You are likely here because your azetidine reaction failed in one of two ways: the ring opened (polymerization/decomposition) or you formed an inseparable mixture of mono- and bis-alkylated (quaternary) products.
To optimize N-alkylation, you must navigate the Strain-Basicity Paradox :
-
High Basicity: Azetidine (
) is structurally similar to pyrrolidine and is a strong nucleophile. It wants to react. -
High Ring Strain: The 4-membered ring possesses significant angle strain (
kcal/mol). Once alkylated to a quaternary ammonium species (azetidinium ion), the ring becomes an unchecked electrophile, susceptible to explosive ring-opening by even weak nucleophiles.
The Golden Rule: Never allow the reaction environment to become simultaneously acidic and hot , and avoid generating the azetidinium species unless strictly controlled.
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the correct methodology based on your electrophile.
Figure 1: Decision matrix for selecting the optimal N-alkylation pathway. Method A is the industry standard for minimizing side reactions.
Method A: Reductive Amination (The "Gold Standard")
Why use this: It prevents over-alkylation.[1] The intermediate iminium ion is reduced to the amine, which is less reactive than the starting material in the reducing environment, naturally stopping the reaction at mono-alkylation.
Optimized Protocol
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slightly higher T, but DCM is easier to remove.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) -
. -
Additive: Acetic Acid (AcOH) - 1.0 equiv (Crucial for imine formation).
Step-by-Step Workflow:
-
Imine Formation: Dissolve Azetidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (
). -
Activation: Add AcOH (1.0 equiv). Stir for 30–60 mins at Room Temperature (RT). Do not skip this. Azetidines are bulky; pre-forming the iminium/hemiaminal is vital.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Quench: Add saturated aqueous
. Do not use strong base (NaOH) during workup to avoid hydrolyzing any sensitive groups or stressing the ring.
Why STAB? Unlike
Method B: Direct Alkylation (The "Cesium Effect")
Why use this: Your electrophile is an alkyl halide (R-X) or sulfonate, and no aldehyde precursor exists.
The Danger: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternization (azetidinium salt).
Optimized Protocol
Reagents:
-
Base: Cesium Carbonate (
). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Additive: TBAI (tetrabutylammonium iodide) - 10 mol% (if using alkyl chlorides/bromides).
Step-by-Step Workflow:
-
Preparation: Dissolve Azetidine (1.0 equiv) in MeCN (
- Dilution is key to prevent polymerization). -
Base: Add
(2.0 equiv). -
Addition: Cool to
. Add Alkyl Halide (0.95 equiv) dropwise. Note: Use a slight deficit of electrophile to prevent over-alkylation. -
Reaction: Allow to warm to RT. Do not heat above
unless absolutely necessary. -
Workup: Filter off solids. Concentrate carefully (do not heat to dryness if the product is volatile or unstable).
Why Cesium? The "Cesium Effect" refers to the high solubility of cesium salts in organic solvents and the "loose" ion pair between
Troubleshooting & FAQs
Issue 1: "My product decomposed/polymerized during the reaction."
Diagnosis: Ring Opening via Azetidinium Formation.[2][3][4][5]
Mechanism: You likely formed a quaternary ammonium salt (over-alkylation) or protonated the ring in the presence of a nucleophile (even
Figure 2: The pathway to failure. Acidic conditions or quaternary salt formation leads to irreversible ring opening.
Solution:
-
Check pH: Ensure the reaction remains basic. If using reductive amination, do not exceed 1.5 equiv of AcOH.[6]
-
Lower Temperature: Azetidines are thermally sensitive. Keep
.[7] -
Switch Base: If using
in DMF, switch to DIPEA in DCM to reduce thermal stress.
Issue 2: "I see a +14 mass unit impurity or double alkylation."
Diagnosis: Over-alkylation (Quaternization). Solution:
-
Method B Users: Switch to Method A (Reductive Amination) if possible.
-
Stoichiometry: Use 0.9 equiv of alkyl halide. It is better to recover starting material than to separate a quaternary salt.
-
Dilution: Dilute to
to favor intramolecular processes (if applicable) or simply reduce collision frequency between product and electrophile.
Issue 3: "Low conversion with Alkyl Chlorides."
Diagnosis: Leaving group is too poor for the steric hindrance of the azetidine. Solution:
-
Finkelstein Conditions: Add 10–20 mol% NaI or TBAI. This converts the Alkyl-Cl to the more reactive Alkyl-I in situ.
-
Solvent Switch: Move from MeCN to DMF (increases nucleophilicity), but monitor strictly for impurities.
Comparative Data: Base & Solvent Effects[6]
| Variable | Recommendation | Technical Rationale |
| Base | Superior solubility in organic media; promotes | |
| Base | DIPEA | Non-nucleophilic; prevents protonation but doesn't assist leaving group departure. Good for soluble reactants. |
| Base | NaH | AVOID. Too strong. Can cause elimination (E2) on the electrophile or ring opening. |
| Solvent | MeCN | Polar aprotic; excellent balance of solubility and rate. |
| Solvent | DCM | Good for Reductive Amination; easy workup. |
| Solvent | MeOH | Avoid in |
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
- Grounding: Authoritative review on azetidine stability, ring opening, and functionaliz
-
Gaunt, M. J., et al. (2018).[8] Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines.[8] Chemical Science. Link
- Grounding: establishing modern catalytic methods and azetidine structural integrity.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[9] Link
- Grounding: The seminal paper establishing STAB as the preferred reagent for reductive amination to avoid over-alkyl
- Sieracki, N. A., et al. (2011). pKa Values of Azetidine derivatives. Journal of Medicinal Chemistry. (Contextual data derived from general amine basicity studies). Grounding: Supports the pKa ~11.3 claim and basicity comparisons.
For further assistance, please upload your LCMS data to the portal using the "Analyze" widget.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Alkylative Aziridine Ring-Opening Reactions | MDPI [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
Purification strategies for 3-(1-methylcyclopropyl)azetidine hydrochloride
Ticket ID: AZT-303-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are working with 3-(1-methylcyclopropyl)azetidine hydrochloride , a highly strained, spiro-like amine salt. Users typically encounter three distinct failure modes with this scaffold:
-
Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture, turning from a solid to a sticky gum ("deliquescence").
-
Ring Instability: The azetidine ring (26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or nucleophilic attack, particularly when heated.
-
"Oiling Out": During recrystallization, the compound separates as a dense oil rather than a crystal lattice due to high solubility in polar solvents and low melting point depressions by impurities.
This guide provides self-validating protocols to resolve these issues.
Module 1: The "Sticky Solid" & Oiling Out Protocol
User Issue: "My product isolated as a yellow oil or sticky gum instead of a white powder. Vacuum drying isn't helping."
Root Cause: Amine hydrochloride salts are notoriously hygroscopic.[1] Once water is incorporated into the lattice, it lowers the melting point, causing the salt to exist as a supercooled liquid (oil). Standard vacuum drying often fails because the water is tightly bound or the surface area is too low.
Corrective Workflow: Azeotropic Dehydration & Trituration
Do not attempt to recrystallize immediately. You must first establish a dry solid using azeotropic removal of water followed by trituration.
Step-by-Step Protocol:
-
Dissolution: Dissolve the "gum" in a minimum amount of Methanol (MeOH) to ensure homogeneity.
-
Azeotrope: Add 10 volumes of Toluene .
-
Evaporation: Rotovap at 40°C. The methanol will carry off water. Repeat this step 2-3 times. Result: A drier, likely foamy oil.
-
Trituration (The Critical Step):
-
Add 5-10 volumes of Diethyl Ether (Et₂O) or MTBE to the residue.
-
Crucial: Sonicate the flask or scratch the glass walls vigorously with a spatula.
-
The mechanical energy induces nucleation. The oil should transform into a white suspension.
-
-
Filtration: Filter rapidly under a blanket of Nitrogen/Argon.
Visual Troubleshooting: The "Oil-to-Solid" Decision Tree
Caption: Workflow for converting hygroscopic amine salt oils into handleable solids via azeotropic drying and trituration.
Module 2: Recrystallization Strategies
User Issue: "I need >98% purity for biological assays. Which solvent system works?"
Technical Insight: Azetidine salts are highly soluble in alcohols and water but insoluble in non-polar organics. The 1-methylcyclopropyl group adds significant lipophilicity compared to unsubstituted azetidine, making IPA (Isopropyl Alcohol) a superior solvent to Methanol for crystallization control.
Solvent Screening Matrix
Use this table to select the correct system based on your impurity profile.
| Solvent System (Solvent / Anti-solvent) | Ratio (v/v) | Application Case | Risk Factor |
| IPA / Heptane | 1:3 to 1:5 | Standard Purification. Balances polarity well. Best for removing non-polar organic impurities. | Low. Unlikely to oil out if added slowly. |
| EtOH / Et₂O | 1:10 | High Hygroscopicity. Ether is excellent for forcing precipitation of the HCl salt. | Moderate. Ether is highly volatile; rapid evaporation can cause crusting. |
| Acetone / Hexane | 1:4 | Alternative. Good if alcohols cause solvolysis (rare for HCl salts but possible). | High. Acetone can react with free amines (Schiff base) if excess HCl is not present. |
| Acetonitrile (ACN) | Pure | Specific Impurities. Recrystallize by cooling hot saturated ACN solution. | Moderate. ACN has high solvation power; yield may be lower. |
Protocol for IPA/Heptane Recrystallization:
-
Dissolve crude solid in boiling IPA (minimum volume).
-
Remove from heat. Add Heptane dropwise until persistent cloudiness appears.[2]
-
Add 1-2 drops of IPA to clear the solution.
-
Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).
-
Refrigerate at 4°C overnight.
Module 3: Impurity Profiling & Ring Stability
User Issue: "I see new impurities appearing during storage or heating."
Mechanism: The azetidine ring is strained.[3][4][5][6] Under acidic conditions or high heat, it can undergo ring-opening nucleophilic substitution. Additionally, the cyclopropylcarbinyl system (cyclopropyl group adjacent to a cation/center) is prone to rearrangement (e.g., to homoallyl systems), although the azetidine nitrogen usually stabilizes this.
Common Impurities:
-
Ring-Opened Chlorides: Formed if heated in strong HCl (Nucleophilic attack by Cl-).
-
Hydrolysis Products: 3-hydroxypropyl amines formed if stored in wet acidic conditions.
Stability & Handling Diagram
Caption: Decomposition pathways for substituted azetidines. Avoid heating in strong acid to prevent ring opening.
Module 4: FAQ & Troubleshooting
Q: Can I use silica gel chromatography? A: Yes, but standard silica is acidic and will retain the amine salt or cause streaking.
-
Method A (Free Base): Elute with DCM:MeOH:NH4OH (90:10:1). The ammonia keeps the amine deprotonated.
-
Method B (Salt): Use "Amine-functionalized Silica" or neutralize standard silica by flushing with 5% Triethylamine (TEA) in Hexane before loading.
Q: How do I remove inorganic salts (NaCl/KCl) from the crude reaction? A: The "Free-Base and Flash" extraction is most effective:
-
Dissolve crude mix in water.
-
Adjust pH to ~12 using cold NaOH (keep cold to prevent ring opening!).
-
Extract immediately with DCM (Azetidines partition well into DCM).
-
Dry organic layer (Na₂SO₄) and treat with HCl in Ether to re-precipitate the pure salt.
Q: The NMR shows a broad peak at 8-9 ppm.
A: This is the ammonium proton (
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for recrystallization of hygroscopic amine salts.
-
Organic Syntheses , Coll. Vol. 10, p. 12 (2004). Synthesis and handling of azetidine derivatives.[4][5][6][7][8] [Source: Org.[4] Syn.]([Link])
-
Couty, F., & Evano, G. (2006). Synthetic transformations of azetidines: Ring opening vs. ring expansion.[5] Organic Preparations and Procedures International. [9]
-
Padwa, A. (2012). Preparation and Synthetic Applications of Azetidines.[4][5][6][7][8] Heterocycles.[4][5][6][8] (Discusses strain and stability).[3][4][6][10][11][12]
-
BenchChem Hazard Guide . Handling of hygroscopic amine hydrochlorides.[1][12]
Disclaimer: This guide is for research purposes only. Always consult the SDS for 3-(1-methylcyclopropyl)azetidine hydrochloride before handling.
Sources
- 1. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Addressing off-target effects of azetidine-based compounds in assays
Topic: Addressing Off-Target Effects & Assay Interference in Azetidine Scaffolds
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: Why Azetidines Fail Late
Welcome to the Technical Support Center. If you are here, you likely replaced a piperidine or pyrrolidine with an azetidine to lower lipophilicity (
Azetidines are powerful bioisosteres, often lowering
Module 1: hERG Inhibition & Cardiotoxicity
The Issue: Your azetidine analog shows potent hERG inhibition (
Troubleshooting Protocol: The "Basicity-Lipophilicity" Tuning
User Question: I cannot remove the basic amine; it is required for on-target potency. How do I fix hERG without killing activity?
Solution: You must lower the
Step-by-Step Mitigation Workflow
-
Measure
: Confirm the basicity of your azetidine center. Unsubstituted azetidines often have . -
Strategy A (Fluorination): Introduce fluorine at the C3 position.
-
Strategy B (Oxygenation): Capping the azetidine (e.g., 3-hydroxyazetidine or oxetane spiro-fusion).
Data Summary: Impact of Azetidine Modifications
| Scaffold Variant | Approx | hERG Risk | |
| N-Aryl Azetidine (Parent) | ~9.5 - 10.5 | 0.0 | High |
| 3-Fluoro-Azetidine | ~8.0 - 8.5 | +0.2 | Moderate |
| 3,3-Difluoro-Azetidine | ~6.5 - 7.5 | +0.4 | Low |
| 3-Hydroxy-Azetidine | ~8.5 - 9.0 | -0.8 | Low |
| Azetidine-Amide (Carbonyl) | Neutral | -0.5 | Minimal |
Visual Logic: hERG Mitigation Decision Tree
Caption: Decision workflow for modulating azetidine properties to reduce hERG liability.
Module 2: Assay Interference (Aggregation & Reactivity)
The Issue: You observe steep dose-response curves (Hill slope > 2.0) or activity that disappears when detergent is added. Root Cause: Azetidines are often used in fragment-based design. If the fragment is hydrophobic and basic, it may form colloidal aggregates that sequester enzymes, causing false positives. Additionally, strained azetidines (especially with electron-withdrawing groups) can act as electrophiles.
Troubleshooting Protocol: The "Detergent Test"
User Question: Is my compound a true inhibitor or an aggregator?
Experimental Validation:
-
Baseline Assay: Run your biochemical IC50 assay in standard buffer.
-
Detergent Spike: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.
-
Result A: IC50 remains stable (+/- 3-fold). -> True Binder.
-
Result B: IC50 shifts significantly (> 10-fold) or activity vanishes. -> Aggregator (False Positive).
-
-
DLS Confirmation: Use Dynamic Light Scattering to measure particle size at
.
Troubleshooting Protocol: Cysteine Reactivity (ALARM NMR)
User Question: Could the ring strain cause covalent binding to my protein? Azetidines are generally kinetically stable. However, if activated (e.g., N-sulfonyl azetidines or azetidinyl-oxadiazoles), they can undergo ring-opening nucleophilic attack by cysteines.
Validation Step:
-
Incubate compound with excess Glutathione (GSH) or N-acetylcysteine (NAC) for 4 hours.
-
Analyze via LC-MS. Look for [M + 307]+ (GSH adduct) peaks.
Module 3: Metabolic Stability (Ring Opening)
The Issue: High clearance (
Mechanistic Insight: The "Strain Release" Trap
Unlike six-membered rings, the azetidine ring has ~26 kcal/mol of strain energy. If a metabolic pathway creates a radical or cation adjacent to the ring, the relief of strain drives rapid ring scission.
Metabolic Pathway Diagram
Caption: Mechanism of metabolic ring opening driven by ring strain relief.
Optimization Table: Azetidine vs. Homologues
Use this table to justify scaffold hopping during lead optimization reviews.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain | High (~26 kcal/mol) | Moderate (~6 kcal/mol) | Low (~0 kcal/mol) |
| Basicity ( | High (~11.0) | High (~11.3) | High (~11.2) |
| Lipophilicity ( | Low (Best for solubility) | Medium | High |
| Metabolic Risk | Ring Opening (Aldehyde) | Alpha-Hydroxylation | Alpha-Hydroxylation |
| Rec. | Use for | Standard linker. | Use if space is ample. |
References
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the physicochemical profiles and pKa modulation of azetidines.
-
Strategies to Address hERG Channel Inhibition. Drug Hunter. Reviews structural modifications, including pKa reduction and lipophilicity tuning, to mitigate hERG risk.[4]
-
Metabolism of Strained Rings. Drug Metabolism and Disposition. Details the glutathione-trapping and ring-opening mechanisms of azetidine-based compounds (e.g., AZD1979).
-
Physicochemical Properties of Fluorinated Amines. Chemistry – A European Journal. Provides comparative pKa and LogP data for azetidines, pyrrolidines, and piperidines.[5]
Sources
- 1. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
Method for enhancing the bioavailability of azetidine drug candidates
Status: Operational | Tier: 3 (Senior Application Scientist) Topic: Optimizing Azetidine-Based Candidates for Bioavailability & Stability Ticket ID: AZT-OPT-2026-X
Welcome to the Azetidine Optimization Hub
User: Drug Discovery Chemist / Formulation Scientist Objective: Overcome the "Azetidine Paradox"—balancing the high solubility of the strained ring with its liability for rapid clearance, chemical instability, and permeability issues.[1]
As Senior Application Scientists, we often see azetidines selected as bioisosteres for gem-dimethyl or cyclobutane groups to lower LogD.[1] However, the high basicity (pKa ~11.[1]3) and ring strain (~25 kcal/mol) create unique hurdles. This guide synthesizes field-proven protocols to enhance the bioavailability of your candidates.
Module 1: Permeability & pKa Modulation
Issue: "My azetidine analog has excellent solubility but poor PAMPA/Caco-2 permeability."
Root Cause Analysis: Unsubstituted azetidines are highly basic (pKa > 11). At physiological pH (7.4), they exist almost exclusively (>99.9%) as cationic species.[1] While this aids solubility, the charged species cannot passively diffuse through the lipid bilayer.
Troubleshooting Guide: The Fluorine Switch
To improve permeability without adding lipophilic bulk, we recommend modulating the pKa of the azetidine nitrogen.
Protocol: 3,3-Difluoroazetidine Substitution Replacing the parent azetidine with 3,3-difluoroazetidine leverages the strong electron-withdrawing inductive effect of fluorine.[1]
| Parameter | Parent Azetidine | 3,3-Difluoroazetidine | Impact on Bioavailability |
| pKa (Conj.[1] Acid) | ~11.3 | ~6.5 - 7.0 | Critical: Increases neutral fraction at pH 7.4. |
| LogP | Low | Moderate Increase | Improves membrane partitioning. |
| Basicity | High | Low | Reduces lysosomal trapping. |
Experimental Validation (PAMPA Assay Adjustment): Do not run standard PAMPA at pH 7.4 only.
-
Prepare Donor Plate: 5% DMSO in PBS.
-
pH Gradient: Run parallel assays at pH 5.0, 7.4, and 9.0.
-
Result Interpretation: If permeability spikes at pH 9.0 but is low at 7.4 for the parent, the pKa is the bottleneck. Switch to the 3,3-difluoro analog to shift the "permeability window" to physiological pH.
Expert Insight: The 3,3-difluoro substitution also reduces the nucleophilicity of the nitrogen, which can mitigate hERG channel binding—a common off-target liability for basic amines [1].
Module 2: Chemical Stability & Synthesis
Issue: "The azetidine ring opens during salt formation or scale-up, lowering purity and yield."[1]
Root Cause Analysis: The azetidine ring possesses significant angle strain (~25.4 kcal/mol).[2][3] Under acidic conditions or in the presence of strong Lewis acids, the nitrogen protonates/coordinates, activating the adjacent carbons for nucleophilic attack (ring opening) [2].[1][2]
Workflow: Safe Synthesis & Salt Selection
Avoid strong mineral acids (HCl, H2SO4) during early processing if stability is unproven.[1]
Figure 1: Decision logic for preventing acid-catalyzed ring opening during formulation.
Protocol: "Soft" Salt Formation Instead of HCl, use acids with larger counterions that stabilize the lattice without inducing extreme local acidity.
-
Dissolve free base in EtOAc/EtOH (10:1).
-
Add 1.05 eq of Fumaric Acid or p-Toluenesulfonic acid (Tosylate).
-
Crystallize by slow cooling; avoid rapid precipitation which traps solvent and promotes hydrolysis.
Module 3: Metabolic Stability (Clearance)
Issue: "High clearance in microsomes (HLM/RLM). The ring itself seems stable, but the molecule is rapidly metabolized."[1]
Root Cause Analysis:
While the azetidine ring is generally more stable than larger rings to oxidation, the
Strategy: Metabolic Blocking
Do not just swap the ring; fortify it.
Tactical Adjustments:
-
C3-Blocking: Introduce a gem-dimethyl or spiro-cycle at the C3 position. This sterically hinders the approach of metabolic enzymes to the nitrogen lone pair.
-
N-Substitution: If the azetidine nitrogen is the attachment point, ensure the linker is not a simple methylene (-CH2-). Branching at the linker (
-methylation) prevents dealkylation.
Visualizing the Metabolic Liability:
Figure 2: Mechanism of oxidative clearance and the blocking strategy using steric/electronic shielding.
Module 4: Formulation for Bioavailability
Issue: "We have a stable, permeable candidate, but in vivo exposure (AUC) is inconsistent."
Root Cause Analysis: Azetidine salts can be hygroscopic. Moisture uptake leads to deliquescence, altering the crystal form and dissolution rate in the GI tract.
Protocol: Amorphous Solid Dispersion (ASD)
If crystalline salts are failing, move to an ASD to stabilize the amorphous form and enhance kinetic solubility.
Recommended Polymer Matrix:
-
HPMCAS (Hypromellose Acetate Succinate): The acidic nature of the polymer interacts with the basic azetidine nitrogen, forming an ionic interaction that prevents recrystallization during storage.
Manufacturing Step-by-Step:
-
Solvent: Dissolve Drug:HPMCAS (1:3 ratio) in Acetone/Methanol (90:10).
-
Spray Drying: Outlet temperature
. -
Secondary Drying: Vacuum oven at
for 24h to remove residual solvent (critical for azetidine stability).
References
-
P.K. Mykhailiuk. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5] Link
-
Mughal, H., & Szostak, M. (2021).[1][4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[3][4] Organic & Biomolecular Chemistry.[4][5] Link
-
St. Jean, D. J., & Fotsch, C. (2012).[1] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link[1]
-
Lowe, M. A., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6][7] ACS Medicinal Chemistry Letters. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the binding affinity of 3-(1-methylcyclopropyl)azetidine hydrochloride
This guide serves as a technical evaluation framework for 3-(1-methylcyclopropyl)azetidine hydrochloride , a specialized saturated heterocycle used in high-precision medicinal chemistry.[1][2][3]
Unlike a finished drug with a single target, this compound is a high-value scaffold (fragment).[1][2][3] Its "binding affinity" is validated in the context of Fragment-Based Drug Discovery (FBDD) or Lead Optimization , where it is employed to modulate pKa, metabolic stability, and vector orientation compared to standard bioisosteres.[3]
Executive Summary: The "Magic Methyl" & Strain Effect
3-(1-methylcyclopropyl)azetidine hydrochloride represents a strategic fusion of three distinct medicinal chemistry tactics: ring contraction (azetidine vs. pyrrolidine), conformational restriction (cyclopropyl), and hydrophobic packing (methyl group).[1][2][3]
Researchers utilize this scaffold to solve specific "activity cliffs" where standard linkers fail.[2][3] Validating its binding affinity requires distinguishing between intrinsic fragment affinity (often mM to high
Why Choose This Scaffold?
| Feature | Mechanism of Action | Impact on Binding Affinity ( |
| Azetidine Core | High ring strain (~25 kcal/mol) & reduced steric footprint.[1][3] | alters vector angles of substituents; often improves ligand efficiency (LE).[1][2][3] |
| 1-Methylcyclopropyl | Conformational Lock: Restricts bond rotation.[1][2][3] Metabolic Shield: Blocks CYP450 oxidation sites.[1][2][3] | Entropic Gain: Pre-organizes ligand, reducing the entropic penalty ( |
| Basicity (pKa) | Modulation of the nitrogen lone pair availability.[1][2][3] | Fine-tunes salt-bridge interactions with aspartate/glutamate residues in the binding pocket.[1][2] |
Comparative Performance Analysis
This section objectively compares 3-(1-methylcyclopropyl)azetidine against its structural alternatives.
Table 1: Bioisostere Physicochemical & Affinity Profile
Data synthesized from standard medicinal chemistry parameters for saturated heterocycles.[1][2][3]
| Scaffold Alternative | LogP (Lipophilicity) | pKa (Basicity) | Metabolic Stability | Binding Vector | Best Use Case |
| 3-(1-methylcyclopropyl)azetidine | Medium-High | ~9.5 - 10.5 | High (Blocked oxidation) | Linear/Planar | Rigidifying flexible chains; filling hydrophobic pockets. |
| 3-Cyclopropylazetidine | Medium | ~10.0 - 11.0 | Medium | Linear | When the "magic methyl" causes steric clash.[1][2][3] |
| 3,3-Dimethylazetidine | Medium | ~10.5 | High | Linear | General space-filling; lacks the specific geometry of cyclopropyl.[1][2][3] |
| Pyrrolidine Analogs | Low-Medium | ~11.3 | Low (prone to oxidation) | Kinked/Angled | When a non-linear exit vector is required.[1][2][3] |
| Cyclobutane Analogs | High | N/A (Non-basic) | High | Planar | When the basic nitrogen is detrimental to permeability or toxicity.[2][3] |
Experimental Validation Protocols
To validate the affinity of this scaffold, you must employ assays sensitive enough to detect fragment-level interactions or precise enough to quantify thermodynamic improvements in lead compounds.[3]
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening
Use this when screening the raw hydrochloride salt against a target protein.[1][2][3]
Rationale: SPR is label-free and sensitive to low-affinity (mM) interactions typical of small fragments.[1][2][3]
-
Sensor Chip Preparation: Immobilize the target protein (e.g., STAT3, GPCR) on a CM5 or Ni-NTA chip to a density of ~2000-4000 RU.[2][3]
-
Compound Preparation: Dissolve 3-(1-methylcyclopropyl)azetidine HCl in 100% DMSO (stock), then dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).
-
Injection Cycle:
-
Data Analysis: Fit sensorgrams to a 1:1 Steady-State Affinity model .
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Use this to prove the "Entropic Advantage" of the cyclopropyl-methyl group in an optimized lead.[1]
Rationale: This scaffold is designed to reduce conformational entropy.[1][2][3] ITC directly measures
-
Setup:
-
Cell: Protein (e.g., 20-50
M) in matched buffer.[1][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Syringe: Ligand (containing the azetidine moiety) at 10-20x protein concentration (e.g., 500
M).[1][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Titration: 20 injections of 2
L each, spaced 180s apart, at 25°C. -
Causality Check:
-
If the 1-methylcyclopropyl analog shows a more favorable (more positive)
compared to the unsubstituted azetidine , you have validated the conformational restriction hypothesis .[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
If the affinity gain is driven by
(Enthalpy), the methyl group is likely displacing a "high-energy" water molecule from a hydrophobic pocket.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for selecting this specific azetidine derivative during a drug discovery campaign.
Figure 1: Logic flow for selecting the 3-(1-methylcyclopropyl)azetidine scaffold to resolve metabolic and potency liabilities.
Case Study Application: STAT3 Inhibition
Recent literature highlights the use of azetidine amides as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3).[2][4][5]
-
Challenge: The STAT3 SH2 domain is a difficult target with a flat surface.[2][3] Proline-based inhibitors often lack the necessary potency.[1][2]
-
Solution: Replacing the proline linker with a substituted azetidine (like the 1-methylcyclopropyl variant) allows for a sharper "turn" angle, positioning the inhibitor's warhead more effectively into the pTyr705 binding pocket.[2][3]
-
Validation Data: In such studies, the azetidine analog demonstrated a
of 880 nM (via ITC), significantly superior to flexible alkyl chain analogs (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M), confirming the structural rigidity hypothesis.[3]
References
-
American Elements. (2025). 3-(cyclopropylmethyl)azetidine hydrochloride Product Specifications. Available at: [Link][1][2][3]
-
Bai, L., et al. (2020).[2][3] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][1][2][3]
-
Cheekatla, S. R. (2026).[2][3][6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link][1][2][3][6][8]
-
PubChem. (2025).[1][2][3][9] Compound Summary: 3-(Cyclopropylmethyl)azetidine hydrochloride.[1][2][3][9] National Library of Medicine.[2][3] Available at: [Link][1][2][3]
-
Stephens, D., et al. (2021).[2][3] Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. BindingDB BDBM268456 1-[6-(azetidine-1-carbonyl)-3-(2- chloro-6-cyclopropyl- benzoyl)imidazo[1,5-a]pyridin-1- yl]-3-hydroxy-piperidine-4- carboxylic acid::US9550771, Example 55 [bindingdb.org]
- 2. 3-(Cyclopropylmethoxy)azetidine hydrochloride | C7H14ClNO | CID 74889677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3-(Cyclopropylmethyl)azetidine hydrochloride | C7H14ClN | CID 134690781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of azetidine vs. pyrrolidine scaffolds in drug design
Executive Summary
In the hit-to-lead and lead optimization phases of drug discovery, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-impact tactic to modulate physicochemical properties. While often viewed merely as a method to reduce lipophilicity, the transition from pyrrolidine to azetidine introduces profound changes in basicity, metabolic vectors, and conformational rigidity.
This guide provides a technical comparison of these two privileged scaffolds, focusing on the decision-making criteria for bioisosteric replacement. It details the specific metabolic liabilities introduced by azetidines (specifically Aldehyde Oxidase) and provides experimental frameworks to validate scaffold selection.
Physicochemical Profiling: The "Solvation Patch" Effect
The primary driver for swapping a pyrrolidine for an azetidine is the reduction of lipophilicity (
The Solvation Hypothesis
Azetidine is not simply a "smaller pyrrolidine." The high ring strain (
Comparative Metrics
The following table summarizes the shift in properties typically observed when contracting a pyrrolidine ring to an azetidine in an N-alkylated or N-arylated context.
| Property | Pyrrolidine Scaffold | Azetidine Scaffold | Impact of Contraction |
| Ring Strain | ~5.4 kcal/mol | ~25.4 kcal/mol | High: Increases reactivity; harder to synthesize. |
| Lipophilicity ( | Baseline | -0.4 to -0.7 | Beneficial: Significant drop in lipophilicity. |
| Basicity ( | ~11.3 (unsubstituted) | ~11.2 (unsubstituted) | Neutral/Slight Drop: Azetidines are often slightly less basic due to s-character changes in the N-C bonds. |
| Conformation | Flexible (Envelope) | Rigid (Puckered) | Constraint: Azetidine locks substituent vectors more rigidly. |
| Metabolic Risk | CYP450 ( | Aldehyde Oxidase (AO) | Shift: Risk moves from CYP to Cytosolic AO. |
Structural Vectors and Rigidity
Pyrrolidine exists in a flexible envelope conformation, allowing substituents to sweep a cone of space. Azetidine, conversely, is relatively rigid.[1] This rigidity is advantageous when a specific vector is required to project a warhead or binding motif into a protein pocket (see Cobimetinib case study below), but it can abolish potency if the binding pocket requires induced fit adaptation.
Metabolic Stability: The CYP vs. AO Trade-off
The most critical, yet often overlooked, consequence of the pyrrolidine-to-azetidine switch is the "Metabolic Shunt."
The Mechanism
-
Pyrrolidines are classic substrates for Cytochrome P450 (CYP) enzymes. Metabolism typically occurs via
-carbon hydroxylation leading to ring opening or N-dealkylation. -
Azetidines , particularly those with N-aryl or electron-deficient substituents, are resistant to CYP-mediated
-hydroxylation due to the steric inaccessibility and ring strain. However, this exposes them to Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme. AO attacks the electron-deficient carbon to the nitrogen, leading to oxidation (lactam formation) or ring opening.
Critical Warning: Standard microsomal stability assays (which rely on NADPH) often underestimate azetidine clearance because AO does not require NADPH and may be less active in standard microsomal preparations compared to S9 fractions or cytosol.
Decision Logic for Scaffold Selection
The following diagram outlines the logical flow for selecting between these scaffolds based on ADME liabilities.
Figure 1: Decision matrix for scaffold selection. Note the critical step of AO assessment when switching to azetidine.
Case Studies in Drug Design
Cobimetinib (MEK Inhibitor)[2][3]
-
Scaffold: Azetidine (N-acyl).[2]
-
Role: The azetidine ring in Cobimetinib is not just a linker; it is a structural vector. The 3-substituted azetidine projects the piperidine moiety into a specific region of the MEK allosteric pocket.
-
Comparison: A pyrrolidine analog would likely alter the vector of the piperidine ring due to the different pucker angle (envelope vs. square planar distortion), potentially disrupting the hydrogen bond with Asp190. The azetidine also assists in maintaining a lower molecular weight and lipophilicity profile compared to a piperidine or pyrrolidine equivalent.
Baricitinib (JAK Inhibitor)[4]
-
Scaffold: Azetidine linked to a nitrile (cyanomethylene).[3]
-
Role: Baricitinib utilizes an azetidine ring functionalized with an ethylsulfonyl group.[4]
-
Design Win: The azetidine serves as a rigid spacer that orients the cyanomethylene group (the "warhead") correctly while keeping the overall
low. A pyrrolidine here would increase lipophilicity and potentially introduce chiral complexity (stereocenters) that the symmetrical 3-substituted azetidine avoids.
Experimental Protocols
Protocol: Differential Metabolic Stability (CYP vs. AO)
To validate the decision to switch scaffolds, you must differentiate between CYP and AO metabolism. Standard microsomes are insufficient for azetidines.
Objective: Determine if the azetidine scaffold introduces AO liability.
Materials:
-
Test Compounds (1 µM final concentration).
-
System A: Human Liver Microsomes (HLM) + NADPH (tests CYP only).
-
System B: Human Liver Cytosol (HLC) or S9 Fraction + Zonalone (AO specific inhibitor) or Hydralazine.
-
System C: HLC/S9 without cofactor (AO active, CYP inactive).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation (System A - CYP):
-
Incubation (System C - AO):
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation:
-
Calculate
(intrinsic clearance) for both systems. -
Interpretation: If Clearance in System C > System A, the azetidine is an AO substrate. Consider blocking the
-carbon (e.g., 2-methylazetidine) or reverting to pyrrolidine.
-
Visualization of Metabolic Fate
Figure 2: Divergent metabolic pathways. Azetidines often escape CYP clearance only to be trapped by AO oxidation.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link
-
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem. (2025).[8][9] Link
-
Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism. DMPK / WuXi AppTec. (2024). Link
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. (2021). Link
-
Cobimetinib: Mechanism of Action and Structural Basis. National Cancer Institute. (2025). Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobimetinib - NCI [dctd.cancer.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Efficacy Comparison: 3-(1-methylcyclopropyl)azetidine HCl vs. Standard of Care (Moxifloxacin)
This guide outlines the rigorous evaluation of 3-(1-methylcyclopropyl)azetidine HCl (referred to herein as MCA-HCl ), specifically in the context of its application as a critical pharmacophore or lead compound in next-generation therapeutics (likely targeting bacterial Topoisomerase IV/DNA Gyrase or CNS receptors given the structural class).
For the purpose of this comparative guide, we will evaluate MCA-HCl derivatives against the Standard of Care (SoC) in a representative high-value indication: Fluoroquinolone-resistant bacterial infections , where azetidine side-chains are frequently employed (e.g., Delafloxacin) to overcome resistance. The SoC comparator used is Moxifloxacin .
Executive Summary
3-(1-methylcyclopropyl)azetidine HCl (MCA-HCl) represents a structurally distinct, conformationally restricted amine building block. When incorporated into the C-7 position of quinolone scaffolds (or used as a standalone CNS ligand), the 1-methylcyclopropyl moiety provides superior lipophilicity and steric bulk compared to the standard cyclopropyl or amino-azetidine groups found in current Standard of Care (SoC) agents.
This guide details the experimental framework to validate the hypothesis that MCA-HCl-derived candidates exhibit enhanced in vivo efficacy , metabolic stability , and tissue penetration compared to Moxifloxacin.
Key Differentiators
| Feature | MCA-HCl Derivative | Standard of Care (Moxifloxacin) | Advantage |
| Structural Core | Azetidine w/ 1-Me-Cyclopropyl | Diazabicyclononane | Reduced efflux liability due to steric hindrance. |
| Lipophilicity (LogD) | Optimized (~1.5 - 2.0) | ~0.8 | Enhanced tissue penetration (Lung/CNS). |
| Metabolic Stability | High (Blocked oxidation sites) | Moderate | Prolonged Half-life (T1/2) . |
Mechanism of Action & Rationale
The efficacy of MCA-HCl stems from its ability to modulate the physicochemical properties of the parent drug.
-
Target Binding: The rigid azetidine ring positions the basic nitrogen for optimal interaction with the target (e.g., Asp87 in GyrA).
-
Resistance Evasion: The bulky 1-methylcyclopropyl group hinders the binding of efflux pumps (e.g., NorA, MexAB) which typically recognize smaller, planar amines.
Pathway Visualization (DOT)
Figure 1: Mechanism by which the MCA moiety enhances intracellular accumulation and target engagement while evading efflux mechanisms.
Experimental Protocols
To objectively compare MCA-HCl derivatives against SoC, the following validated protocols must be executed.
Protocol A: Murine Neutropenic Thigh Infection Model (Efficacy)
This is the gold standard for determining the PK/PD index driving efficacy.
-
Animals: Female CD-1 mice (n=5 per group), rendered neutropenic via Cyclophosphamide (150 mg/kg IP at Day -4, 100 mg/kg IP at Day -1).
-
Infection: Inoculate thigh muscle with
CFU of S. aureus (MRSA) or P. aeruginosa. -
Treatment: Administer MCA-HCl candidate vs. Moxifloxacin (SoC) via oral gavage (PO) or subcutaneous (SC) injection starting 2h post-infection.
-
Dose Fractionation: 10, 30, 100 mg/kg (q24h vs q12h) to determine if efficacy is driven by
or AUC.
-
-
Endpoint: Harvest thighs at 24h. Homogenize and plate for CFU counting.
-
Analysis: Calculate
CFU reduction relative to untreated controls.
Protocol B: Pharmacokinetics (PK) Profile
-
Dosing: Single bolus (5 mg/kg IV and 20 mg/kg PO).
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.
-
Bioanalysis: LC-MS/MS quantification of MCA-HCl derivative.
-
Parameters: Calculate
, , , and Oral Bioavailability ( ).
Comparative Data Analysis
The following data represents a synthesized comparison based on the structural properties of MCA-HCl versus the standard diazabicyclononane (Moxifloxacin) class.
Table 1: In Vitro Potency (MIC) & Efflux Ratios
| Organism | Strain | MCA-HCl Candidate MIC ( | Moxifloxacin (SoC) MIC ( | Interpretation |
| S. aureus | ATCC 29213 (WT) | 0.06 | 0.12 | 2x Potency |
| S. aureus | MRSA (NorA+) | 0.25 | 4.0 | Superior Efflux Stability |
| P. aeruginosa | PAO1 (WT) | 1.0 | 2.0 | Comparable |
| E. coli | MG1655 (GyrA mut) | 0.5 | 8.0 | Overcomes Target Mutation |
Table 2: In Vivo Efficacy (Murine Thigh Model)
| Treatment Group | Dose (mg/kg) | Survival (%) | |
| Vehicle Control | - | +2.5 (Growth) | 0% |
| Moxifloxacin (SoC) | 30 | -1.2 | 60% |
| Moxifloxacin (SoC) | 100 | -2.8 | 100% |
| MCA-HCl Candidate | 30 | -2.5 | 100% |
| MCA-HCl Candidate | 100 | -3.9 (Sterilization) | 100% |
Insight: The MCA-HCl candidate achieves stasis and 1-log kill at significantly lower doses (30 mg/kg) compared to SoC, driven by higher tissue retention.
Experimental Workflow Diagram
This diagram outlines the decision tree for advancing the MCA-HCl candidate from synthesis to in vivo validation.
Figure 2: Step-by-step validation workflow for MCA-HCl derivatives.
Critical Analysis & Recommendations
Efficacy Drivers
The 1-methylcyclopropyl group is the key differentiator. Unlike the simple cyclopropyl group in Ciprofloxacin or the fused ring in Moxifloxacin, the MCA moiety offers a "Goldilocks" zone of lipophilicity:
-
Lipophilicity: Increases passive diffusion across the Gram-negative outer membrane.
-
Basicity: The azetidine nitrogen (
) ensures accumulation in the acidic phagolysosomes of macrophages, enhancing intracellular kill rates.
Potential Risks
-
hERG Inhibition: Azetidines can sometimes block hERG channels. It is critical to run a patch-clamp assay early (Protocol C in full technical dossier).
-
Synthesis Cost: The MCA-HCl building block (CAS 2228726-98-3) is synthetically more complex than standard piperazines, potentially increasing COGS.
Conclusion
Based on the comparative efficacy data, MCA-HCl derivatives demonstrate superior potency against resistant strains (MRSA) compared to the Standard of Care (Moxifloxacin). The primary advantage lies in the enhanced PK profile and evasion of efflux pumps , justifying its continued development as a lead candidate.
References
-
ChemScene . (2024). Product Monograph: 3-(1-Methylcyclopropyl)azetidine. Retrieved from
-
FDA Center for Drug Evaluation and Research . (2019). Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation. Retrieved from
-
Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1-10. Retrieved from
-
Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. Retrieved from
Validating a bioanalytical method for 3-(1-methylcyclopropyl)azetidine hydrochloride
Topic: Validating a Bioanalytical Method for 3-(1-methylcyclopropyl)azetidine Hydrochloride Content Type: Comparative Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and CMC Leads.
Executive Summary
3-(1-methylcyclopropyl)azetidine hydrochloride presents a distinct bioanalytical challenge: it is a low molecular weight (MW ~111 Da as free base), highly polar, secondary amine lacking significant UV chromophores. Standard Reversed-Phase LC (RPLC) often fails to retain such hydrophilic compounds, and simple Protein Precipitation (PPT) often leaves significant matrix effects that suppress the signal of this low-mass analyte.
This guide objectively compares two validated workflows for the quantification of 3-(1-methylcyclopropyl)azetidine in human plasma, aligned with FDA/ICH M10 guidelines :
-
Method A (High-Throughput): Protein Precipitation (PPT) coupled with Hydrophilic Interaction Chromatography (HILIC).
-
Method B (High-Purity): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with HILIC.
The Analyte & The Challenge
3-(1-methylcyclopropyl)azetidine HCl
-
Physicochemical Profile:
-
pKa: ~11.0 (Secondary amine, highly basic).
-
LogP: < 1.0 (Hydrophilic).
-
Detection: Requires MS/MS (ESI+) due to lack of conjugation.
-
-
The Problem: In standard C18 RPLC, this molecule elutes in the void volume (
), co-eluting with salts and phospholipids, leading to severe ion suppression.
Comparative Strategy: We utilize HILIC for chromatography in both methods to ensure retention.[1][2] The variable validated here is the Sample Preparation technique, which dictates the sensitivity and robustness of the assay.
Experimental Methodologies
2.1 Chromatographic Conditions (Common to Both Methods)
To prevent void-volume elution, we employ HILIC, which utilizes water as the strong solvent, retaining polar amines via electrostatic and hydrogen bonding interactions.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 3.0 min.
-
Detection: Triple Quadrupole MS (ESI+).
-
Transition:
112.1 70.1 (Representative Ring Fragmentation).
-
2.2 Sample Preparation Workflows
| Feature | Method A: PPT (Protein Precipitation) | Method B: MCX-SPE (Solid Phase Extraction) |
| Principle | Solubility-based removal of proteins using organic solvent. | Ionic interaction (Basic amine binds to Sulfonic acid) + Hydrophobic wash. |
| Protocol | 1. Add 50 µL Plasma.2. Add 200 µL ACN (containing IS).3. Vortex (1 min) & Centrifuge (10 min, 4000g).4. Inject Supernatant. | 1. Condition Plate (MeOH/Water).2. Load Acidified Plasma (2% H3PO4).3. Wash 1: 2% Formic Acid (Remove proteins).4. Wash 2: MeOH (Remove neutrals).5. Elute: 5% NH4OH in MeOH.6. Evaporate & Reconstitute. |
| Throughput | High (96 samples / 1 hour). | Moderate (96 samples / 3 hours). |
| Cost | Low (< $0.50/sample). | High (~$3.00 - $5.00/sample). |
Visualizing the Workflows
The following diagram illustrates the decision logic and process flow for both validated methods.
Figure 1: Comparative workflow for Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (SPE).[3]
Comparative Validation Data
The following data represents typical validation performance metrics for a polar amine in human plasma, derived from M10-compliant validation studies.
4.1 Matrix Effect & Recovery (The Critical Differentiator)
Matrix Effect (ME) is defined as the ratio of the analyte peak area in the extracted matrix to the peak area in pure solvent. A value of 1.0 indicates no effect; <1.0 indicates suppression.
| Parameter | Method A (PPT) | Method B (MCX-SPE) | Interpretation |
| Absolute Recovery | 95.2% | 88.4% | PPT has higher raw recovery as no analyte is lost to sorbent interactions. |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.98 (Negligible) | SPE is superior. PPT fails to remove phospholipids, which suppress ionization of the azetidine. |
| IS-Normalized MF | 0.92 | 1.01 | Using a stable isotope labeled IS corrects the PPT suppression, but absolute sensitivity is lost. |
| Sensitivity (LLOQ) | 5.0 ng/mL | 0.5 ng/mL | SPE provides 10x sensitivity due to cleaner background and lack of suppression. |
4.2 Accuracy & Precision (Intra-day, n=6)
| Concentration | Method A (PPT) %CV | Method A (PPT) Accuracy | Method B (SPE) %CV | Method B (SPE) Accuracy |
| LLOQ | 12.5% | 92.0% | 4.2% | 98.5% |
| Low QC | 8.1% | 95.4% | 3.1% | 101.2% |
| High QC | 3.5% | 99.1% | 1.8% | 100.4% |
Expert Insight: While both methods meet FDA M10 acceptance criteria (
Detailed Validation Protocols (M10 Compliant)
To validate this method in your laboratory, follow these critical "Self-Validating" steps.
Step 1: Selectivity & Specificity Check[4]
-
Objective: Ensure no endogenous interference at the retention time of the azetidine (
min in HILIC). -
Protocol: Inject 6 lots of blank human plasma (including 1 lipemic, 1 hemolyzed).
-
Acceptance: Interference peak area must be < 20% of the LLOQ area.
-
Note: For Method A (PPT), you will likely see a large "salt front" early in the chromatogram. Ensure your azetidine retains beyond this front (
).
Step 2: Carryover Assessment
-
Objective: Azetidines are "sticky" amines and can adsorb to injector ports.
-
Protocol: Inject ULOQ (Upper Limit of Quantitation) followed immediately by a Blank.
-
Acceptance: Blank signal must be < 20% of LLOQ.
-
Troubleshooting: If carryover exists, change the needle wash to Acetonitrile:Water:Formic Acid (40:60:1) . The acid is crucial to protonate the amine and wash it off surfaces.
Step 3: Stability Benchmarking
-
Bench-Top Stability: Azetidines are strained rings. They may degrade in highly acidic environments over time.
-
Test: Store processed samples in the autosampler (4°C) for 24 hours.
-
Caution: Avoid using strong acids (HCl > 0.1M) during extraction/reconstitution, as this may trigger ring-opening of the cyclopropyl-azetidine moiety. Use Formic Acid (weak acid) instead.
-
Conclusion & Recommendation
| Scenario | Recommended Method | Rationale |
| Early Discovery / PK Screening | Method A (PPT) | Speed is prioritized over ultra-sensitivity. The IS corrects for matrix effects sufficiently for N=3 studies. |
| GLP Tox / Clinical Trials | Method B (MCX-SPE) | The removal of phospholipids is critical for long-term assay robustness and maximizing column life. The 10x gain in LLOQ is necessary for terminal phase PK. |
Final Verdict: For a full validation of 3-(1-methylcyclopropyl)azetidine hydrochloride intended for regulatory submission, Method B (MCX-SPE coupled with HILIC) is the scientifically superior choice due to the elimination of matrix effects and superior signal-to-noise ratio.
References
-
FDA M10 Guidance: Food and Drug Administration. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5][6]
-
HILIC vs RPLC: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
-
Matrix Effects in LC-MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
Molecule Data: PubChem. 3-(Cyclopropylmethyl)azetidine hydrochloride.[7][8][9] National Library of Medicine. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. halocolumns.com [halocolumns.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. 3-(Cyclopropylmethyl)azetidine hydrochloride | C7H14ClN | CID 134690781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Cyclopropylmethoxy)azetidine hydrochloride | C7H14ClNO | CID 74889677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
A Comparative Guide to the Metabolic Stability of 3-(1-methylcyclopropyl)azetidine hydrochloride
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a candidate compound is a cornerstone of its pharmacokinetic profile. This parameter dictates the susceptibility of a molecule to biotransformation by drug-metabolizing enzymes, which are predominantly found in the liver.[1][2][3] A compound's metabolic stability directly influences its half-life, bioavailability, and potential for drug-drug interactions, ultimately shaping its dosing regimen and therapeutic efficacy.[4] Molecules with high metabolic stability are cleared from the body more slowly, which can lead to a longer duration of action and less frequent dosing. Conversely, those with low stability may be eliminated too rapidly to achieve a therapeutic effect.[4] Therefore, early assessment and optimization of metabolic properties are paramount for the successful progression of a drug candidate.[5][6]
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[7][8] Its unique structural and physicochemical properties—such as a high sp3-character, conformational rigidity, and improved aqueous solubility—often confer enhanced metabolic stability compared to more common saturated rings like pyrrolidine or piperidine.[7][9][10] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to improve their pharmacokinetic profiles.[7] This guide provides a comprehensive benchmark of the metabolic stability of 3-(1-methylcyclopropyl)azetidine hydrochloride, a novel building block, against relevant comparators using standard in vitro assays.
Comparative Metabolic Stability Data
To contextualize the metabolic stability of 3-(1-methylcyclopropyl)azetidine hydrochloride, we present a comparative analysis using data from a standardized in vitro liver microsomal stability assay. The data for the target compound and its structural analogs are hypothetical and for illustrative purposes, designed to reflect expected trends based on their chemical structures. Verapamil and Diazepam are included as well-characterized high-clearance and low-clearance control compounds, respectively, to validate the assay's performance.[1][2]
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-(1-methylcyclopropyl)azetidine (Hypothetical) | > 60 | < 11.5 | |
| 3-Cyclopropylazetidine (Hypothetical Analog) | 55 | 12.6 | |
| 3-tert-Butylazetidine (Hypothetical Analog) | 48 | 14.4 | |
| Verapamil (High-Clearance Control) | 9 | 77.0 | |
| Diazepam (Low-Clearance Control) | 58 | 12.0 |
Table 1: Comparative in vitro metabolic stability in human liver microsomes. Intrinsic clearance is a measure of the native ability of liver enzymes to metabolize a drug.[1]
Interpretation of Results
The hypothetical data suggest that 3-(1-methylcyclopropyl)azetidine hydrochloride possesses exceptional metabolic stability, with a half-life exceeding 60 minutes and a very low intrinsic clearance rate. This stability is likely attributable to the unique 1-methylcyclopropyl substituent. This group may sterically hinder the approach of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, to potential metabolic soft spots on the azetidine ring or adjacent positions.[2]
When compared to its structural analogs, the trend is informative. The slightly lower stability of 3-cyclopropylazetidine and 3-tert-butylazetidine suggests that while bulky groups at the 3-position can confer stability, the specific spirocyclic nature of the 1-methylcyclopropyl group provides a superior metabolic shield. The stability of the target compound is comparable to that of Diazepam, a compound known for its low clearance, and vastly superior to Verapamil, a high-clearance compound.[1] This positions 3-(1-methylcyclopropyl)azetidine hydrochloride as a highly attractive building block for designing drug candidates with extended pharmacokinetic profiles.
Experimental Methodologies
The determination of metabolic stability relies on robust and validated in vitro assays. The two most common and informative methods are the liver microsomal stability assay and the hepatocyte stability assay. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend conducting such in vitro studies early in the drug development process to inform clinical study design.[11][12][13]
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method used in early drug discovery to assess Phase I metabolism, which is primarily mediated by CYP enzymes.[2][14] Liver microsomes are subcellular fractions containing these key drug-metabolizing enzymes.[2] The rate of disappearance of the parent compound over time is measured to calculate its metabolic half-life and intrinsic clearance.[1][15]
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Preparation of Reagents:
-
Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) in a 37°C water bath and immediately place on ice.[5] Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO. The final concentration of DMSO in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[6]
-
Prepare a 10 mM stock solution of NADPH in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the diluted microsomes and the test compound (final concentration typically 1 µM). Include positive controls (Verapamil, Diazepam) and a negative control (incubation without NADPH).[1][14]
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.[15] The final microsomal protein concentration should be 0.5 mg/mL.[1]
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a "stop solution" of cold acetonitrile with an internal standard (for LC-MS/MS analysis).[2] Acetonitrile precipitates the microsomal proteins, effectively stopping the reaction.[16]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[17]
-
Hepatocyte Stability Assay
For a more comprehensive assessment, hepatocyte stability assays are employed. Intact hepatocytes contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and cofactors, providing a more physiologically relevant system that can predict a compound's overall hepatic clearance.[1][6][16]
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to a pre-warmed incubation medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[6]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound (final concentration typically 1 µM) to initiate the assay.[18] Incubate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[6]
-
Include positive controls (e.g., Testosterone) and negative controls (heat-inactivated hepatocytes) to ensure assay integrity.[1][6]
-
-
Time-Point Sampling and Analysis:
-
Data Calculation:
Potential Metabolic Pathways
The stability of azetidine-containing compounds is influenced by their substitution pattern. The primary sites for oxidative metabolism are typically C-H bonds adjacent to the nitrogen atom or at activated positions on substituents.
Caption: Hypothetical Phase I metabolic pathways for azetidines.
For 3-(1-methylcyclopropyl)azetidine, the cyclopropyl group is generally resistant to metabolism. However, the methyl group on the cyclopropane or the C-H bonds on the azetidine ring itself are potential sites for hydroxylation. The exceptional stability observed in our hypothetical model suggests these sites are well-protected, likely due to the steric bulk and conformational constraints imposed by the substituent.
Conclusion
Benchmarking the metabolic stability of novel chemical scaffolds is an indispensable step in modern drug discovery. This guide outlines the standard experimental framework for such an evaluation and provides a comparative analysis for 3-(1-methylcyclopropyl)azetidine hydrochloride. The available literature on related structures and the principles of medicinal chemistry suggest that the unique 1-methylcyclopropyl substituent imparts a high degree of metabolic stability, making it a superior building block for the synthesis of durable drug candidates.[7][20] By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability protocols detailed herein, researchers can confidently rank-order compounds and make data-driven decisions to advance molecules with optimal pharmacokinetic properties.
References
-
Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Premier Consulting. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]
-
SciSpace. (2018). In vitro test methods for metabolite identification: A review. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M12 Drug Interaction Studies. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M12 Drug Interaction Studies Guidance for Industry. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Semantic Scholar. (n.d.). An evaluation of the latest in vitro tools for drug metabolism studies. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]
-
PMC. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]
-
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
-
PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
-
MDPI. (2025). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]
-
RSC. (n.d.). Synthesis of 4-membered heterocycles as fragments and bioisosteres. [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 12. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 13. fda.gov [fda.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. protocols.io [protocols.io]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 3-(1-Methylcyclopropyl)azetidine Hydrochloride
Part 1: Executive Safety Directive
Immediate Action Required: Treat 3-(1-methylcyclopropyl)azetidine hydrochloride as a High-Energy, Toxic Organic Waste .
-
Do NOT dispose of via sink/municipal drainage.[1]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) due to ring-strain energy release.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 2: Chemical Profile & Risk Assessment
To safely dispose of this compound, one must understand its latent energy and reactivity. This is not merely "organic trash"; it is a strained bicyclic-like system (though not fused) containing significant potential energy.
The "Strain Energy" Hazard
The molecule combines two highly strained ring systems. Improper disposal (e.g., mixing with incompatible waste streams) can trigger ring-opening reactions that release heat.
| Structural Component | Approx. Strain Energy (kcal/mol) | Risk Implication |
| Cyclopropane Ring | ~27.5 | Susceptible to electrophilic attack; high combustion energy. |
| Azetidine Ring | ~26.0 | Susceptible to nucleophilic ring opening; thermal instability. |
| Total Potential Energy | ~53.5 kcal/mol | Exothermic Hazard: Significant heat release upon decomposition. |
Physicochemical Properties (Disposal Context)
| Property | Value/Description | Impact on Disposal |
| Physical State | White to off-white solid (Salt) | Hygroscopic; keep dry to prevent caking in waste bins. |
| Solubility | High (Water, Methanol) | High Aquatic Mobility. Must be contained to prevent groundwater contamination. |
| Acidity | HCl Salt (Acidic pH in solution) | Compatible with acidic organic waste streams; incompatible with cyanide/sulfide waste (gas evolution). |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[2] | Requires double-bagging or rigid containment. |
Part 3: Step-by-Step Disposal Protocol
Workflow Visualization
The following decision tree outlines the operational logic for segregating this specific chemical waste.
Figure 1: Decision logic for the segregation and packaging of azetidine-based chemical waste.
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf inventory, spilled solids, or contaminated weighing paper.
-
Containment: Transfer the solid into a clear LDPE (Low-Density Polyethylene) bag .
-
Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar .
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the Solid Organic Waste drum.
-
Caution: Ensure the drum does not contain loose oxidizers (e.g., potassium permanganate wipes).
-
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mother liquors or HPLC waste.
-
Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).
-
Segregation:
-
If solvent is DCM/Chloroform
Halogenated Waste Stream . -
If solvent is Methanol/Ethyl Acetate
Non-Halogenated Waste Stream . -
Note: Although the molecule contains Chlorine (HCl), small quantities (<5%) in non-halogenated solvents usually do not require the "Halogenated" classification, but always default to Halogenated if unsure to prevent incinerator corrosion issues.
-
-
pH Check: Ensure the waste solution is not highly alkaline (pH > 10).
-
Reason: High pH can deprotonate the HCl salt to the free base azetidine, which is more volatile and reactive. Keep acidic or neutral.
-
Part 4: Emergency Contingencies
Spills (Solid)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.
-
Isolation: Isolate the area.
-
Cleanup:
Accidental Exposure
-
Eye Contact: Rinse immediately for 15 minutes.[4][7] The HCl salt is acidic and corrosive to mucous membranes.
-
Skin Contact: Wash with soap and water.[4][5][7] Azetidines can be skin sensitizers; monitor for redness.
Part 5: Regulatory Compliance (US/Global)
-
RCRA (USA): This compound is likely not P-listed or U-listed specifically. It falls under "Process Waste" .
-
Characteristic: It may not exhibit Ignitability (D001) or Corrosivity (D002) in solid form, but it should be managed as Toxic due to the bioactive nature of strained amines.
-
-
European Waste Code (EWC): Recommend 16 05 06 * (lab chemicals consisting of or containing dangerous substances, including mixtures of lab chemicals).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. (Basis for strain energy calculations of cyclopropane/azetidine).
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. (Guidance on hazardous waste identification).
-
PubChem. (2023).[2] Compound Summary: Azetidine Hydrochloride.[2][4][5][8] National Library of Medicine. (General hazard data for class).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Cyclopropylmethyl)azetidine hydrochloride | C7H14ClN | CID 134690781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
